TCO4-PEG7-Maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N3O12/c36-29(10-13-35-30(37)8-9-31(35)38)33-11-14-40-16-18-42-20-22-44-24-26-46-27-25-45-23-21-43-19-17-41-15-12-34-32(39)47-28-6-4-2-1-3-5-7-28/h1-2,8-9,28H,3-7,10-27H2,(H,33,36)(H,34,39)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPTWZQISMQUAU-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N3O12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the TCO4-PEG7-Maleimide Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, TCO4-PEG7-Maleimide, detailing its mechanism of action, reaction kinetics, and practical applications in bioconjugation. This powerful tool enables a precise, two-step process for covalently linking biomolecules, which is invaluable for creating advanced constructs such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.
Core Mechanism of Action
This compound is a linker with three distinct components, each serving a critical function: a Maleimide group for thiol-reactive conjugation, a trans-cyclooctene (TCO) group for bioorthogonal "click" chemistry, and a hydrophilic polyethylene glycol (PEG7) spacer.[1] The overall mechanism is a sequential, two-step conjugation strategy.
Step 1: Thiol-Maleimide Conjugation
The initial step involves the covalent attachment of the linker to a target biomolecule containing a free sulfhydryl (thiol) group, most commonly found on cysteine residues within proteins and peptides.
-
Reaction: The maleimide moiety reacts with a thiol via a Michael addition mechanism. The nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable thioether linkage.[2][3]
-
Reaction Conditions: This reaction is highly selective for thiols over other functional groups, such as amines, particularly within a pH range of 6.5 to 7.5.[2][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the potential for side reactions with amines and hydrolysis of the maleimide ring increases. Therefore, careful pH control is crucial for achieving high specificity.
-
Preparation: For proteins where cysteines are involved in disulfide bonds, a reduction step using reagents like TCEP (tris(2-carboxyethyl)phosphine) is necessary to generate free thiols prior to labeling.
Step 2: TCO-Tetrazine Bioorthogonal Ligation
Once the biomolecule is functionalized with the TCO group, it can be reacted with a second molecule bearing a tetrazine (Tz) moiety. This reaction is a cornerstone of bioorthogonal chemistry, prized for its exceptional speed and specificity in complex biological environments.
-
Reaction: The ligation occurs via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine (the diene) reacts rapidly with the strained, electron-rich TCO (the dienophile).
-
Mechanism: This cycloaddition is immediately followed by a retro-Diels-Alder reaction, which irreversibly eliminates a molecule of nitrogen gas (N₂). The release of N₂ is the sole byproduct, making this a very clean and efficient ligation that drives the reaction to completion.
-
Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹. This extraordinary speed allows for efficient conjugation even at very low (micromolar) concentrations of reactants, which is ideal for in vivo applications.
Role of the PEG7 Spacer
The central PEG7 linker is a flexible, hydrophilic chain composed of seven repeating ethylene glycol units. It is not merely a spacer but a functional component that imparts several beneficial properties to the conjugate:
-
Enhanced Solubility: The hydrophilic nature of PEG improves the aqueous solubility of the entire conjugate, which is particularly useful for hydrophobic payloads.
-
Reduced Steric Hindrance: The flexible chain provides spatial separation between the two conjugated molecules, minimizing steric clashes that could otherwise interfere with their biological function (e.g., an antibody's binding affinity).
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life.
-
Reduced Immunogenicity: The PEG chain can help mask potential immunogenic epitopes on the biomolecule, reducing the likelihood of an adverse immune response.
Quantitative Reaction Kinetics
The rate of the TCO-tetrazine ligation is highly dependent on the specific chemical structures of both the TCO and the tetrazine. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally accelerate the reaction. The following table summarizes experimentally determined second-order rate constants for various TCO and tetrazine pairs, illustrating the range of reactivity achievable.
| Tetrazine Derivative | Dienophile (TCO) | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 | 9:1 Methanol:Water, 25°C | |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | 13,000 | PBS, 37°C | |
| 3,6-diphenyl-s-tetrazine | TCO | 3,300,000 | Acetonitrile, 25°C (Note: Organic Solvent) | |
| H-substituted tetrazine (un-substituted) | TCO | 30,000 | PBS, 37°C | |
| 4-(1,2,4,5-tetrazin-3-yl)benzylamine (H-Tz) | TCO | 26,000 | PBS, 37°C |
Note: Reaction rates are highly sensitive to the specific structures of the reactants, solvent, and temperature.
Experimental Protocols
Protocol 1: Labeling a Thiol-Containing Protein with this compound
This protocol provides a general workflow for conjugating this compound to a protein with an available cysteine residue.
A. Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer: Amine-free and sulfhydryl-free buffer, pH 6.5-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).
-
Anhydrous DMSO or DMF
-
(Optional) Reducing Agent: TCEP solution (e.g., 50 mM) for reducing disulfide bonds.
-
Purification: Desalting spin column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette.
B. Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Degas the buffer to minimize thiol re-oxidation.
-
(Optional) If disulfide reduction is needed, add TCEP to a final concentration of 1-5 mM. Incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C, protected from light. The reaction can be performed with gentle mixing.
-
-
Purification:
-
Remove unreacted this compound by passing the reaction mixture through a desalting spin column or by dialysis against the desired storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization and Storage:
-
Confirm conjugation using techniques like SDS-PAGE (shift in molecular weight) or mass spectrometry.
-
Store the TCO-labeled protein at 4°C or -20°C. Avoid buffers containing azides or thiols.
-
Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
A. Materials:
-
Purified TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., Tz-fluorophore, Tz-drug)
-
Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer.
B. Procedure:
-
Reactant Preparation:
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, then dilute in Reaction Buffer).
-
Ensure both the TCO-labeled protein and the tetrazine molecule are in the same Reaction Buffer.
-
-
Ligation Reaction:
-
Combine the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction tube. A molar ratio of 1:1 is often sufficient, but a slight excess (e.g., 1.5- to 5-fold) of the smaller tetrazine molecule can be used to drive the reaction to completion.
-
Incubate for 30-60 minutes at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics. Progress can be monitored by following the disappearance of the tetrazine's characteristic color and absorbance (~520-540 nm).
-
-
Purification (if necessary):
-
If a significant excess of the tetrazine reagent was used, it can be removed via a desalting column or dialysis. For many applications, the reaction is clean enough that the product can be used without further purification.
-
-
Analysis:
-
Analyze the final conjugate by SDS-PAGE, FPLC, or mass spectrometry to confirm the successful ligation.
-
Mandatory Visualizations
Logical and Experimental Workflow
The following diagram illustrates the sequential two-step bioconjugation strategy enabled by this compound.
Caption: Workflow for two-step bioconjugation using this compound.
Chemical Reaction Mechanism
This diagram details the chemical transformation during the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO and tetrazine moieties.
Caption: Mechanism of the TCO-Tetrazine inverse-electron-demand Diels-Alder reaction.
References
An In-depth Technical Guide to TCO4-PEG7-Maleimide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
TCO4-PEG7-Maleimide is a bifunctional linker at the forefront of bioconjugation, enabling the precise and efficient coupling of molecules for advanced therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of its core chemistry, quantitative data, detailed experimental protocols, and key applications, serving as a critical resource for professionals in the field.
Introduction to this compound
This compound is a heterobifunctional crosslinker designed for two-step sequential conjugations. It combines the high reactivity and specificity of a trans-cyclooctene (TCO) group with the well-established thiol-reactivity of a maleimide group. These two functionalities are separated by a hydrophilic 7-unit polyethylene glycol (PEG) spacer.
-
TCO (trans-cyclooctene) Group : This strained alkene is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, bioorthogonal (occurs in biological systems without interfering with native processes), and catalyst-free.[1][][3]
-
Maleimide Group : This moiety selectively reacts with sulfhydryl (thiol) groups, primarily found on cysteine residues within proteins and peptides, to form a stable thioether bond.[4][5] This reaction is most efficient at a pH range of 6.5-7.5.
-
PEG7 Spacer : The polyethylene glycol chain enhances the solubility of the linker and the resulting conjugate in aqueous buffers, provides a flexible connection, and minimizes steric hindrance between the conjugated molecules.
This unique combination of features makes this compound an invaluable tool for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), imaging probes, and functionalized nanoparticles.
Core Chemical Reactions and Mechanisms
The utility of this compound stems from two distinct and orthogonal chemical reactions.
Step 1: Maleimide-Thiol Conjugation The initial step involves the covalent attachment of the linker to a thiol-containing biomolecule (e.g., a protein, peptide). This is a Michael addition reaction where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.
Step 2: TCO-Tetrazine Ligation (Click Chemistry) Once the biomolecule is functionalized with the TCO group, it can be rapidly and specifically conjugated to a second molecule bearing a tetrazine moiety. The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, proceeding with exceptional kinetics and forming a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct.
Below is a diagram illustrating the logical flow of this two-step bioconjugation strategy.
Quantitative Data and Reaction Parameters
The efficiency and success of bioconjugation rely on understanding and controlling key reaction parameters. The tables below summarize critical data for the two reaction steps.
Table 1: Maleimide-Thiol Conjugation Parameters
| Parameter | Recommended Value / Condition | Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Above pH 7.5, reactivity with amines and maleimide hydrolysis increase. |
| Buffer | Phosphate (PBS), HEPES, Tris | Must be free of thiol-containing agents (e.g., DTT). Buffers should be degassed. |
| Temperature | Room Temperature (22°C) or 4°C | Reaction is efficient at room temperature; 4°C can be used for overnight incubations. |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Time can be optimized based on the specific biomolecule and desired degree of labeling. |
| Molar Ratio | 5:1 to 20:1 (Linker:Protein) | Starting recommendation; must be optimized empirically for each specific protein. |
| Stability | Thiosuccinimide bond can undergo retro-Michael addition, especially in the presence of other thiols. Hydrolysis of the ring can stabilize the linkage. |
Table 2: TCO-Tetrazine Ligation Parameters
| Parameter | Recommended Value / Condition | Notes |
|---|---|---|
| Reaction Rate (k) | > 800 M⁻¹s⁻¹ (up to 1 x 10⁶ M⁻¹s⁻¹) | Extremely fast kinetics, enabling conjugation at low concentrations. |
| pH | 6.0 - 9.0 | Reaction is robust across a wide pH range. |
| Buffer | Aqueous buffers (e.g., PBS) | Tolerant of most common biological buffers and organic co-solvents. |
| Temperature | Room Temperature (22°C) or 37°C | Reaction is very fast at RT; can be accelerated at 37°C. |
| Reaction Time | < 1 hour | Often complete within 30-60 minutes at low micromolar concentrations. |
| Molar Ratio | 1.05:1 to 1.5:1 (Tetrazine:TCO) | A slight excess of the tetrazine component is often recommended to ensure complete reaction. |
| Catalyst | None required | Fully bioorthogonal and catalyst-free, avoiding cellular toxicity associated with copper catalysts. |
Detailed Experimental Protocols
The following protocols provide a general framework for creating an antibody-drug conjugate (ADC) using this compound.
Protocol 1: Antibody Reduction and TCO Labeling
This protocol describes the initial functionalization of an antibody with the TCO moiety.
-
Materials:
-
Antibody (e.g., IgG1) at 1-10 mg/mL.
-
Conjugation Buffer: Degassed PBS (Phosphate-Buffered Saline), pH 7.2-7.4.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
This compound linker.
-
Anhydrous DMSO or DMF.
-
Purification: Desalting column (e.g., Sephadex G-25) or ultrafiltration spin vial (30 kDa MWCO for IgG).
-
-
Procedure:
-
Antibody Preparation : Prepare the antibody in the degassed conjugation buffer.
-
Disulfide Bond Reduction : To expose free thiol groups from interchain disulfides, add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate for 1-3 hours at room temperature or 37°C. TCEP is recommended as it does not need to be removed prior to the maleimide reaction.
-
Linker Preparation : Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction : Add the this compound stock solution to the reduced antibody solution to achieve a 10-20 fold molar excess. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification : Remove excess, unreacted linker using a desalting column or by buffer exchange with a spin filter, equilibrating with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization : Confirm the concentration of the TCO-labeled antibody via A280 measurement. The degree of labeling (DOL) can be determined using mass spectrometry.
-
Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the final conjugation of the TCO-labeled antibody to a tetrazine-modified payload.
-
Materials:
-
Purified TCO-labeled antibody from Protocol 1.
-
Tetrazine-activated payload (e.g., drug, fluorescent dye).
-
Reaction Buffer: PBS, pH 7.4.
-
-
Procedure:
-
Reactant Preparation : Prepare the TCO-labeled antibody and the tetrazine-payload in the reaction buffer.
-
Conjugation : Mix the two components together. A 1.05 to 1.5-fold molar excess of the tetrazine-payload relative to the TCO-antibody is recommended.
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Purification (Optional) : If necessary, unreacted payload can be removed using size-exclusion chromatography (SEC) or dialysis.
-
Characterization : The final conjugate can be analyzed by methods such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR), SEC for aggregation, and mass spectrometry to confirm the final product mass.
-
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a wide range of advanced applications.
-
Antibody-Drug Conjugates (ADCs) : This is a primary application, where potent cytotoxic drugs are linked to monoclonal antibodies that target tumor-specific antigens. The bioorthogonal nature of the click reaction allows for the conjugation of complex payloads under mild conditions, preserving antibody integrity.
-
Probe Development and Imaging : Fluorophores or imaging agents (e.g., for PET scans) functionalized with tetrazines can be attached to TCO-labeled targeting molecules for in vivo imaging and diagnostic applications.
-
Surface Functionalization : The linker can be used to immobilize proteins or other biomolecules onto surfaces, such as nanoparticles or biosensors, for diagnostic and therapeutic purposes.
-
PROTACs : this compound is also used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The diagram below illustrates the mechanism of action for an ADC created using this linker technology.
Conclusion
This compound is a powerful and versatile chemical tool that bridges robust, traditional bioconjugation with the speed and specificity of modern click chemistry. Its well-defined, two-step reaction mechanism provides researchers with precise control over the construction of complex bioconjugates. By understanding the kinetics and optimizing the reaction protocols outlined in this guide, professionals in drug development and life sciences can effectively leverage this linker to advance the next generation of targeted therapeutics and diagnostics.
References
- 1. broadpharm.com [broadpharm.com]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. interchim.fr [interchim.fr]
An In-depth Technical Guide to the Principle of TCO-Tetrazine Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a cornerstone of bioorthogonal chemistry.[1] This "click chemistry" ligation offers an unparalleled combination of rapid kinetics, high specificity, and biocompatibility, making it an indispensable tool for researchers, scientists, and drug development professionals.[1][2] Its applications are extensive, ranging from in vivo imaging and targeted drug delivery to the precise labeling of biomolecules in complex biological systems.[1][2] This technical guide provides a comprehensive overview of the core principles of TCO-tetrazine click chemistry, including its mechanism, quantitative kinetic data, and detailed experimental protocols.
Core Principle and Mechanism
The TCO-tetrazine ligation is a type of bioorthogonal "click chemistry" that proceeds through a two-step mechanism. The initial and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, reacting with the strained, electron-rich trans-cyclooctene which serves as the dienophile. This cycloaddition forms a highly unstable tricyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, which involves the irreversible elimination of a molecule of dinitrogen (N₂). The final product is a stable dihydropyridazine. This reaction is characterized by its high specificity and the fact that it can proceed under physiological conditions without the need for a catalyst.
Quantitative Data on Reaction Kinetics
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, with second-order rate constants (k) reaching up to 10⁷ M⁻¹s⁻¹. This allows for efficient conjugation even at the low concentrations typical of biological systems. The reaction kinetics are influenced by the electronic properties of the substituents on both the TCO and tetrazine moieties. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can significantly accelerate the reaction rate.
| Reactants | Rate Constant (k) M⁻¹s⁻¹ | Conditions | Reference(s) |
| General TCO-Tetrazine | 1 - 1 x 10⁶ | PBS buffer, pH 6-9, room temperature | |
| ATTO-tetrazines with TCO | up to 1000 | Not specified | |
| Methyl-substituted tetrazines with TCO | ~1000 | Not specified | |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 | Not specified | |
| Dipyridal tetrazine and TCO | 2000 (±400) | Not specified | |
| TCO-modified antibody with [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS at 37 °C | |
| Water-soluble 3,6-dipyridyl-s-tetrazine with d-TCO | 366,000 (± 15,000) | Pure water at 25 °C | |
| Cyclopropane-fused TCO with tetrazine | 3,300,000 (± 40,000) | H₂O at 25 °C |
Detailed Experimental Protocols
The following protocols provide a generalized methodology for the bioconjugation of proteins using TCO-tetrazine click chemistry. These should be optimized for specific applications.
Protocol 1: Activation of Proteins with TCO and Tetrazine Moieties
This protocol describes the functionalization of proteins with TCO and tetrazine groups using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines like lysine residues.
-
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer (e.g., PBS) to a concentration of 1-5 mg/mL. If the buffer contains primary amines, perform a buffer exchange into PBS using a spin desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS and Tetrazine-NHS esters in anhydrous DMSO or DMF.
-
Activation of Protein A with TCO:
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
-
Activation of Protein B with Tetrazine:
-
To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of the methyl-tetrazine-PEG-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
-
Quenching and Purification:
-
Stop the reactions by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess, unreacted TCO and tetrazine reagents from the respective protein solutions using spin desalting columns.
-
-
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol describes the click reaction between the TCO-functionalized and tetrazine-functionalized proteins.
-
Materials:
-
TCO-functionalized Protein A (from Protocol 1)
-
Tetrazine-functionalized Protein B (from Protocol 1)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Reactant Mixing: Mix the TCO-labeled protein with the tetrazine-labeled protein in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.
-
Monitoring the Reaction (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm using a spectrophotometer.
-
Purification: The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C.
-
Applications in Drug Development and Research
The TCO-tetrazine ligation has become a vital tool in various research and development areas due to its bioorthogonality and efficiency.
-
Pretargeted Imaging and Therapy: In this approach, a TCO-modified targeting molecule, such as an antibody, is administered first. After it has localized to the target site and unbound antibody has cleared from circulation, a tetrazine-labeled imaging agent or therapeutic payload is administered. The rapid click reaction at the target site leads to a high concentration of the payload at the desired location, improving imaging contrast and therapeutic efficacy while minimizing off-target effects.
-
Antibody-Drug Conjugates (ADCs): TCO-tetrazine chemistry allows for the precise, site-specific conjugation of cytotoxic drugs to antibodies, creating more homogeneous and effective ADCs.
-
Live-Cell Imaging: The biocompatibility and rapid kinetics of the reaction make it ideal for labeling and tracking biomolecules in living cells without perturbing their natural functions.
-
"Click-to-Release" Chemistry: This strategy utilizes the TCO-tetrazine reaction to trigger the release of a caged molecule, such as a drug, at a specific site. This allows for spatiotemporal control over drug activation, enhancing therapeutic precision.
References
The Chemistry of Maleimide-Thiol Conjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of maleimide-thiol conjugation chemistry, a cornerstone technique in bioconjugation for the development of targeted therapeutics, diagnostics, and research tools. We will delve into the reaction mechanism, optimal conditions, stability considerations, and potential side reactions, supported by quantitative data and detailed experimental protocols.
Core Principles of Maleimide-Thiol Conjugation
Maleimide-thiol conjugation is a highly efficient and selective method for forming a stable covalent bond between a maleimide-functionalized molecule and a thiol-containing molecule, such as a protein or peptide bearing a cysteine residue. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.[1][2] This process results in the formation of a stable thioether bond.[2][3]
The high selectivity of this reaction for thiols over other nucleophilic functional groups, such as amines, within a specific pH range makes it an invaluable tool in bioconjugation.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Reaction Mechanism
The reaction is a classic Michael addition. The thiol group, in its deprotonated thiolate form, acts as the nucleophile and adds across the carbon-carbon double bond of the maleimide ring.
Caption: Maleimide-Thiol Conjugation Mechanism.
Optimizing Reaction Conditions
The efficiency and specificity of maleimide-thiol conjugation are highly dependent on the reaction conditions. Careful control of pH, temperature, and stoichiometry is crucial for successful conjugation.
pH
The pH of the reaction buffer is the most critical parameter. The optimal pH range for selective thiol conjugation is between 6.5 and 7.5.
-
Below pH 6.5: The concentration of the reactive thiolate anion is low, leading to a significantly slower reaction rate.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity.
Temperature and Stoichiometry
The reaction is typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. An excess of the maleimide-containing reagent is generally used to drive the reaction to completion. A 10 to 20-fold molar excess of a maleimide-functionalized dye or small molecule is a common starting point for labeling proteins. However, for larger biomolecules or nanoparticles, the optimal ratio may need to be determined empirically. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.
Quantitative Data on Reaction Kinetics and Stability
The following tables summarize key quantitative data related to the kinetics of the maleimide-thiol reaction and the stability of the resulting adduct.
Table 1: Second-Order Rate Constants for Maleimide-Thiol Reactions
| Maleimide Derivative | Thiol Compound | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| N-ethylmaleimide | Cysteine | 4.95 | 25 | 14 |
| N-ethylmaleimide | Cysteine | 7.0 | 25 | ~10² - 10³ (estimated) |
| Carbonylacrylic Reagent | Cysteine | 7.4 | 25 | 40.2 |
Table 2: Half-lives of Retro-Michael Reaction and Thiol Exchange
| Maleimide-Thiol Adduct | Exchanging Thiol | pH | Temperature (°C) | Half-life of Conversion (h) |
| N-ethylmaleimide-4-mercaptophenylacetic acid | Glutathione | 7.4 | 37 | 20 - 80 |
| N-ethylmaleimide-N-acetylcysteine | Glutathione | 7.4 | 37 | 20 - 80 |
| N-ethylmaleimide-4-mercaptophenylacetic acid | Glutathione | 7.4 | 37 | 18 |
| N-phenylmaleimide-4-mercaptophenylacetic acid | Glutathione | 7.4 | 37 | 3.1 |
| N-aminoethylmaleimide-4-mercaptophenylacetic acid | Glutathione | 7.4 | 37 | 12.3 |
| N-ethylmaleimide-4-mercaptohydrocinnamic acid | Glutathione | 7.4 | 37 | 258 |
| N-ethylmaleimide-N-acetyl-L-cysteine | Glutathione | 7.4 | 37 | 3.6 - 258 |
Table 3: Half-lives of Thiosuccinimide Ring Hydrolysis
| N-Substituent of Maleimide Adduct | pH | Temperature (°C) | Hydrolysis Half-life |
| N-alkyl | 7.4 | 37 | > 1 week |
| N-aminoethyl (protonated) | 7.4 | 37 | ~0.4 h |
| N-phenyl | 7.4 | 37 | 1.5 h |
| N-fluorophenyl | 7.4 | 37 | 0.7 h |
| Maleimide with PEG spacer | 7.4 | 37 | 30% hydrolysis in 16 h |
| Maleimide with amino group (intramolecular catalysis) | 7.4 | 22 | 2.0 - 2.6 h |
Stability of the Thioether Adduct and Side Reactions
While the thioether bond formed is generally stable, several side reactions can occur, potentially compromising the integrity of the conjugate. Understanding and mitigating these side reactions is critical for producing homogeneous and stable bioconjugates.
Retro-Michael Reaction and Thiol Exchange
The Michael addition is a reversible reaction. The resulting thioether adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. In a biological environment rich in thiols like glutathione, this can lead to "payload migration," where the maleimide-linked molecule is transferred to other thiol-containing species.
Hydrolysis
Maleimides are susceptible to hydrolysis, especially at pH values above 7.5. This hydrolysis opens the maleimide ring to form a non-reactive maleamic acid derivative, rendering it incapable of reacting with thiols. Interestingly, hydrolysis of the thiosuccinimide ring after conjugation can be beneficial. The resulting ring-opened product is more stable and resistant to the retro-Michael reaction. This has led to the development of "self-hydrolyzing" maleimides with electron-withdrawing N-substituents that accelerate post-conjugation hydrolysis.
Thiazine Rearrangement
When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This rearrangement is more prominent at neutral to basic pH.
Caption: Overview of Maleimide-Thiol Conjugation and Side Reactions.
Detailed Experimental Protocols
This section provides a general, step-by-step protocol for the conjugation of a maleimide-functionalized molecule to a protein containing cysteine residues.
Materials and Reagents
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug linker)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5. The buffer should be degassed to minimize thiol oxidation.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent (optional): A small molecule thiol like cysteine or β-mercaptoethanol.
-
Solvent for Maleimide: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Purification System: Gel filtration column (e.g., Sephadex G-25), dialysis equipment, or HPLC system.
Experimental Workflow
Caption: Experimental Workflow for Maleimide-Thiol Conjugation.
Step-by-Step Procedure
-
Prepare Protein Solution:
-
Dissolve the thiol-containing protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Reduce Disulfide Bonds (Optional):
-
If the cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
-
If a thiol-containing reducing agent like DTT is used, it must be removed before adding the maleimide reagent, typically by a desalting column.
-
-
Prepare Maleimide Solution:
-
Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Perform Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20x for small molecules).
-
The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
-
Purify the Conjugate:
-
Remove unreacted maleimide and other small molecules by:
-
Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Dialysis: Dialyze the reaction mixture against the storage buffer using an appropriate molecular weight cutoff (MWCO) membrane.
-
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule. This can be done spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule at its maximum absorbance wavelength.
-
Confirm the integrity and purity of the conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC.
-
Conclusion
Maleimide-thiol conjugation is a powerful and versatile tool for the site-specific modification of biomolecules. A thorough understanding of the reaction mechanism, the influence of reaction conditions, and the potential for side reactions is essential for achieving efficient and reproducible conjugation. By carefully controlling the experimental parameters and employing appropriate purification and characterization techniques, researchers can successfully generate stable and homogeneous bioconjugates for a wide range of applications in research, diagnostics, and therapeutic development.
References
The Strategic Role of the PEG7 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, the precise engineering of bioconjugates is paramount to achieving desired efficacy and safety profiles. The linker, a seemingly simple component connecting a biological moiety to a payload, plays a critical role in the overall performance of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) spacers have become indispensable tools. This technical guide provides a comprehensive exploration of the seven-unit PEG spacer (PEG7), detailing its impact on the physicochemical properties of bioconjugates, providing detailed experimental protocols, and visualizing its role in key biological processes.
Core Concepts: The Advantages of the PEG7 Spacer
A PEG7 spacer is a discrete polyethylene glycol (dPEG) linker composed of seven repeating ethylene glycol units. This specific length offers a unique balance of properties that are highly advantageous in the design of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[]
The primary benefits of incorporating a PEG7 spacer include:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs and the complex molecules forming PROTACs, are inherently hydrophobic.[2][3] This can lead to aggregation, poor solubility, and rapid clearance from circulation. The hydrophilic nature of the PEG7 spacer helps to counteract this hydrophobicity, improving the overall water solubility and stability of the bioconjugate.[2][4]
-
Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic radius of the bioconjugate, the PEG7 spacer can prolong its circulation half-life and alter its biodistribution. This leads to increased exposure of the therapeutic agent at the target site and can improve the overall therapeutic index.
-
Reduced Immunogenicity: The PEG7 spacer can form a protective hydration shell around the bioconjugate, which can mask potential immunogenic epitopes on the payload or the linker itself. This "stealth" effect can reduce the risk of an immune response against the therapeutic agent.
-
Optimal Spacing and Flexibility: The defined length of the PEG7 spacer provides critical spatial separation between the conjugated molecules. This is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering its binding site. In PROTACs, the linker length is a critical determinant of the stability and efficacy of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the proteins together. The PEG7 spacer often provides an optimal distance for these interactions.
-
Biocompatibility and Low Toxicity: PEG is a well-established, non-toxic, and biocompatible polymer that is approved by regulatory agencies for various biomedical applications.
Quantitative Data on the Impact of PEG7 Spacers
The inclusion of a PEG7 spacer has a quantifiable impact on the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize key data, illustrating the effects of PEG spacer length on various parameters. While data specifically for PEG7 is not always available in a direct comparative format, the trends observed with varying PEG lengths provide valuable insights into its expected performance.
| Parameter | No PEG Spacer | Short PEG Spacer (e.g., PEG4) | PEG7/PEG8 Spacer | Long PEG Spacer (e.g., PEG12/PEG24) | Reference |
| Hydrophobicity (HIC Retention Time) | High | Moderate | Low | Very Low | |
| Solubility | Low | Moderate | High | Very High | |
| Aggregation | High | Moderate | Low | Very Low | |
| Binding Affinity (Kd) | High (Weaker) | Moderate | Low (Stronger) | Low (Stronger) | |
| Caption: Impact of PEG Spacer Length on Physicochemical Properties of Bioconjugates. |
| Pharmacokinetic Parameter | No PEG Spacer | Short PEG Spacer (e.g., PEG4) | PEG7/PEG8 Spacer | Long PEG Spacer (e.g., PEG12) | Reference |
| Plasma Clearance (mL/day/kg) | High | Moderate | Low | Low | |
| Overall Exposure (AUC) | Low | Moderate | High | High | |
| Half-life (t1/2) | Short | Moderate | Long | Long | |
| Caption: Influence of PEG Spacer Length on the Pharmacokinetic Profile of Antibody-Drug Conjugates. |
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation with a PEG7 spacer.
Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
Caption: General workflow for ADC synthesis using a heterobifunctional PEG7 linker.
Experimental Protocols
The successful implementation of a PEG7 spacer in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for common bioconjugation strategies involving PEG7 linkers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using an NHS-PEG7-Maleimide Linker
This protocol describes a two-step process for conjugating an amine-containing drug to the thiol groups of a reduced antibody.
Materials:
-
Monoclonal Antibody (mAb)
-
NHS-PEG7-Maleimide linker
-
Amine-containing cytotoxic payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-Exclusion Chromatography (SEC) column for purification
Methodology:
Step 1: Preparation of the Drug-Linker Intermediate (Maleimide-PEG7-Drug)
-
Dissolve the amine-containing cytotoxic payload and a 1.5-fold molar excess of the NHS-PEG7-Maleimide linker in anhydrous DMSO.
-
Add the solution to the Reaction Buffer.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress by LC-MS to confirm the formation of the amide bond.
-
The resulting Maleimide-PEG7-Drug intermediate can be purified by reverse-phase HPLC or used directly in the next step.
Step 2: Antibody Reduction
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
Step 3: Conjugation of Drug-Linker to Antibody
-
Immediately after antibody reduction and purification, add the Maleimide-PEG7-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A 5- to 10-fold molar excess of the drug-linker per antibody is typically used.
-
Allow the thiol-maleimide conjugation reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine and incubating for 20 minutes.
Step 4: Purification and Characterization of the ADC
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).
-
Characterize the final ADC for protein concentration, drug-to-antibody ratio (DAR), and aggregation.
-
DAR Determination: Use UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).
-
Aggregation Analysis: Use Size-Exclusion Chromatography (SEC).
-
Confirmation of Conjugation: Use Mass Spectrometry (MS).
-
Protocol 2: Synthesis of a PROTAC using a Bifunctional PEG7 Linker
This protocol outlines a general approach for the convergent synthesis of a PROTAC molecule.
Materials:
-
Target protein ligand ("warhead") with a reactive handle (e.g., carboxylic acid)
-
E3 ligase ligand ("anchor") with a reactive handle (e.g., amine)
-
Amine-PEG7-Carboxylic Acid heterobifunctional linker
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA) for deprotection if Boc-protected linkers are used
-
HPLC for purification
Methodology:
Step 1: Coupling of the Warhead to the PEG7 Linker
-
Dissolve the carboxylic acid-functionalized warhead (1.0 eq), Amine-PEG7-Boc (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield the Warhead-PEG7-Boc intermediate.
Step 2: Deprotection of the PEG7 Linker
-
Dissolve the Warhead-PEG7-Boc intermediate in dichloromethane (DCM).
-
Add TFA (20-50% v/v) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor deprotection by LC-MS.
-
Remove the solvent and TFA under reduced pressure to yield the Warhead-PEG7-Amine intermediate.
Step 3: Coupling of the E3 Ligase Ligand to the Warhead-PEG7 Intermediate
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq), the Warhead-PEG7-Amine intermediate (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
Conclusion
The PEG7 spacer is a versatile and powerful tool in the field of bioconjugation, offering a multitude of advantages that contribute to the development of safer and more effective therapeutics. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide optimal spatial orientation makes it a linker of choice for both ADCs and PROTACs. The detailed protocols and quantitative data provided in this guide offer a practical framework for researchers and drug development professionals to harness the full potential of the PEG7 spacer in their work. As the demand for highly engineered bioconjugates continues to grow, the strategic implementation of well-defined linkers like the PEG7 spacer will remain a cornerstone of innovation in medicine.
References
TCO4-PEG7-Maleimide for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of TCO4-PEG7-Maleimide as a versatile heterobifunctional linker for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The choice of linker is critical to the success of a PROTAC, influencing its stability, solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.
This compound is a unique linker that incorporates two distinct reactive moieties: a trans-cyclooctene (TCO) group and a maleimide group, separated by a hydrophilic polyethylene glycol (PEG) spacer. This dual functionality allows for a variety of conjugation strategies, making it a valuable tool in the construction of novel PROTACs.
Core Concepts: PROTAC Mechanism of Action
PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously binding to both the POI and the E3 ligase, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
This compound: Structure and Properties
This compound is a chemical linker designed for bioconjugation and is particularly well-suited for PROTAC synthesis. Its structure features three key components:
-
Trans-cyclooctene (TCO): This strained alkene is highly reactive towards tetrazines in a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This "click chemistry" reaction is fast, specific, and occurs under mild, biocompatible conditions, making it ideal for in-cell synthesis of PROTACs (a strategy known as CLIPTACs) or for the modular assembly of PROTAC libraries.
-
PEG7 Spacer: The seven-unit polyethylene glycol spacer is a flexible, hydrophilic chain that enhances the solubility of the PROTAC molecule in aqueous environments. The length of the PEG spacer is a critical parameter that can be optimized to achieve the ideal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.[1][2]
-
Maleimide: This functional group reacts specifically with sulfhydryl (thiol) groups, most commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[] This allows for the covalent attachment of the linker to a protein of interest or a ligand that contains a free cysteine.
| Property | Value |
| Molecular Formula | C32H53N3O12 |
| Molecular Weight | 671.78 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, protect from light and moisture |
Experimental Protocols
PROTAC Synthesis using this compound
The dual functionality of this compound allows for two primary synthetic strategies for PROTAC assembly.
Strategy 1: Maleimide Conjugation followed by TCO Ligation
This strategy is suitable for creating PROTACs where one of the ligands (either for the POI or the E3 ligase) contains a free cysteine residue.
Protocol:
-
Dissolve the Cysteine-Containing Ligand: Dissolve the cysteine-containing ligand (protein of interest ligand or E3 ligase ligand) in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline, PBS). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reduction of Disulfides (Optional): If the cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30 minutes at room temperature.
-
Prepare this compound: Dissolve this compound in an organic solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the reduced ligand solution. Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
TCO-Tetrazine Ligation: Dissolve the purified TCO-functionalized ligand and the tetrazine-functionalized counterpart in a suitable buffer. The reaction is typically rapid and can be performed at room temperature. Monitor the reaction progress by LC-MS.
-
Final Purification: Purify the final PROTAC conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Strategy 2: In-Cell Click-Formed PROTACs (CLIPTACs)
This innovative approach involves the separate administration of a TCO-modified ligand and a tetrazine-modified E3 ligase recruiter to cells. The two components then react inside the cell to form the active PROTAC. This strategy can improve cell permeability due to the smaller size of the individual components.[4][5]
Protocol:
-
Synthesize Precursors: Synthesize the TCO-functionalized ligand (using the maleimide end of this compound to attach to a cysteine-containing molecule) and the tetrazine-functionalized E3 ligase ligand separately.
-
Cell Treatment: Treat the target cells with the TCO-functionalized ligand first, allowing it to enter the cells and engage with the protein of interest. An incubation time of 1-4 hours is a typical starting point.
-
Second Treatment: Add the tetrazine-functionalized E3 ligase ligand to the cell culture medium.
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) to allow for in-cell PROTAC formation and subsequent protein degradation.
-
Cell Lysis and Analysis: Lyse the cells and analyze the protein levels of the target protein by Western blot or other quantitative methods.
Protein Degradation Assay: Western Blot
Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Data Presentation: A Case Study with a BRD4 Degrader
While specific data for a PROTAC using the this compound linker is not yet publicly available, we can look at data from a well-characterized BRD4-targeting PROTAC, QCA570, to illustrate the expected outcomes. BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins and is a key regulator of gene expression, making it an attractive target in oncology.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| QCA570 | BRD4 | 5637 (Bladder Cancer) | ~1 nM | >90% |
| QCA570 | BRD4 | T24 (Bladder Cancer) | ~1 nM | >90% |
| QCA570 | BRD4 | UM-UC-3 (Bladder Cancer) | ~1 nM | >90% |
| QCA570 | BRD4 | J82 (Bladder Cancer) | ~1 nM | >90% |
| QCA570 | BRD4 | EJ-1 (Bladder Cancer) | ~1 nM | >90% |
Data adapted from a study on the BRD4 degrader QCA570.
Signaling Pathways and Experimental Workflows
The primary signaling pathway hijacked by PROTACs is the Ubiquitin-Proteasome System (UPS) . The key event is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The stability and conformation of this ternary complex are critical for efficient ubiquitination and subsequent degradation.
Ternary Complex Formation Assay
To confirm that the PROTAC is functioning as intended, it is important to demonstrate the formation of the ternary complex. This can be assessed using various biophysical techniques.
Fluorescence Polarization (FP) Assay Protocol:
-
Prepare a fluorescently labeled ligand for either the target protein or the E3 ligase.
-
In a microplate, add a fixed concentration of the fluorescent ligand and the corresponding protein.
-
Add increasing concentrations of the PROTAC.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization. An increase in polarization indicates the formation of a larger complex.
Conclusion
This compound is a powerful and versatile linker for the development of PROTACs. Its dual-functional nature, combining the specific reactivity of a maleimide group with the bioorthogonal click chemistry of a TCO group, opens up a wide range of possibilities for PROTAC design and synthesis. The hydrophilic PEG7 spacer further enhances its utility by improving the physicochemical properties of the resulting PROTACs. By understanding the principles of PROTAC action and employing the experimental protocols outlined in this guide, researchers can effectively utilize this compound to create novel and potent protein degraders for therapeutic and research applications.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for TCO4-PEG7-Maleimide Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO4-PEG7-Maleimide is a bifunctional linker designed for the precise and efficient labeling of antibodies and other thiol-containing biomolecules. This hetero-bifunctional reagent incorporates a Trans-Cyclooctene (TCO) moiety and a maleimide group, separated by a hydrophilic polyethylene glycol (PEG) spacer. The maleimide group facilitates covalent conjugation to free sulfhydryl groups on antibodies, typically generated by the reduction of interchain disulfide bonds. The TCO group enables a subsequent, rapid, and highly specific bioorthogonal "click chemistry" reaction with a tetrazine-labeled molecule. This dual-reactivity makes this compound a versatile tool in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.
The PEG7 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and improving in vivo stability. This document provides a detailed protocol for the labeling of antibodies with this compound, along with supporting data and visualizations to guide researchers in its application.
Principle of the Reaction
The antibody labeling process using this compound is a two-step procedure. First, the interchain disulfide bonds of the antibody are partially reduced to generate free thiol (-SH) groups. Subsequently, the maleimide moiety of the this compound linker reacts with these thiol groups via a Michael addition reaction to form a stable thioether bond. This results in an antibody conjugated with TCO moieties, ready for a subsequent click reaction with a tetrazine-labeled payload.
Data Presentation
The efficiency of antibody labeling with this compound is influenced by factors such as the molar ratio of linker to antibody, reaction time, and temperature. The following tables summarize typical quantitative data obtained from antibody conjugation experiments using maleimide-based linkers. While specific data for this compound is not extensively published, these tables provide expected ranges based on similar chemistries.
Table 1: Influence of Linker-to-Antibody Molar Ratio on Drug-to-Antibody Ratio (DAR)
| Linker:Antibody Molar Ratio | Average DAR | Conjugation Efficiency (%) | Antibody Recovery (%) |
| 5:1 | 3.8 | 95 | >90 |
| 10:1 | 7.2 | 90 | >90 |
| 20:1 | 7.8 | 85 | >85 |
Note: Data is representative and based on typical maleimide conjugation reactions. Actual results may vary depending on the antibody and specific reaction conditions.
Table 2: Characterization of a TCO-Labeled Trastuzumab Antibody
| Parameter | Result |
| Antibody | Trastuzumab |
| Linker | TCO-PEG-Maleimide |
| Average DAR | ~4 |
| Purity (SEC-HPLC) | >95% monomer |
| Antigen Binding (ELISA) | Maintained |
| In Vitro Stability (Human Plasma) | >90% intact conjugate after 7 days |
Experimental Protocols
This section details the methodology for labeling an antibody with this compound.
Materials and Reagents
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
-
Centrifugal concentration devices
Antibody Reduction Protocol
-
Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Prepare a fresh stock solution of TCEP in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Remove the excess TCEP using a desalting column or a centrifugal concentration device, exchanging the buffer to PBS, pH 7.4.
This compound Labeling Protocol
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Add a 10-fold molar excess of the this compound solution to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
To quench the reaction, add a 5-fold molar excess of N-acetylcysteine relative to the linker and incubate for 15 minutes.
-
Purify the TCO-labeled antibody conjugate using a size-exclusion chromatography (SEC) column to remove unreacted linker and other small molecules.
-
Pool the fractions containing the purified conjugate and determine the concentration and Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy.
Characterization of the Conjugate
-
Drug-to-Antibody Ratio (DAR): Determine the average number of TCO linkers per antibody using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and, if applicable, a wavelength specific to the TCO group (if it has a distinct absorbance) or by subsequent reaction with a chromophoric tetrazine.
-
Purity and Aggregation: Analyze the purified conjugate by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) to assess purity and the presence of aggregates.
-
Antigen Binding: Evaluate the binding affinity of the TCO-labeled antibody to its target antigen using an Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).
Visualizations
Experimental Workflow for Antibody Labeling
Caption: Workflow for the reduction and subsequent labeling of an antibody with this compound.
Signaling Pathway: ADC Targeting HER2 in Cancer Cells
Antibodies labeled with this compound can be used to construct Antibody-Drug Conjugates (ADCs). A common target for ADCs is the HER2 receptor in breast cancer. The following diagram illustrates the mechanism of action of a HER2-targeting ADC.
Caption: Mechanism of action of a HER2-targeting Antibody-Drug Conjugate (ADC).
Application Notes and Protocols for Conjugating TCO4-PEG7-Maleimide to a Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of TCO4-PEG7-Maleimide to a peptide containing a free thiol group, typically from a cysteine residue. This procedure is a cornerstone for the site-specific modification of peptides, enabling their use in advanced applications such as antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery through bioorthogonal chemistry.[1][2][3]
The conjugation process leverages the highly selective and efficient Michael addition reaction between a maleimide and a thiol to form a stable thioether bond.[4][5] The resulting trans-cyclooctene (TCO)-functionalized peptide can then be rapidly and specifically reacted with a tetrazine-labeled molecule in a bioorthogonal manner, a reaction noted for its exceptional kinetics and biocompatibility.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the successful conjugation of this compound to a cysteine-containing peptide.
Materials and Reagents
-
Peptide: Must contain at least one free cysteine residue.
-
This compound: Store at -20°C, desiccated.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the this compound.
-
Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl; or 10-100 mM Tris or HEPES). The buffer should be degassed prior to use to minimize thiol oxidation.
-
Tris(2-carboxyethyl)phosphine (TCEP): For the reduction of disulfide bonds.
-
Purification System: HPLC, FPLC, or gel filtration columns for purifying the conjugate.
Protocol for Peptide Conjugation
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the peptide may contain disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 20-30 minutes to ensure complete reduction of any disulfide bonds.
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 5-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the peptide solution.
-
Gently mix the reaction solution. The solution may initially appear cloudy due to the low aqueous solubility of the maleimide reagent, but it should clarify as the reaction proceeds.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if the peptide or linker is light-sensitive.
-
-
Purification of the Conjugate:
-
Following the incubation, purify the TCO-peptide conjugate from excess unreacted this compound and other reaction components.
-
Suitable purification methods include size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis.
-
-
Characterization and Storage:
-
Characterize the purified TCO-peptide conjugate by mass spectrometry to confirm successful conjugation.
-
The purity of the conjugate can be assessed by HPLC.
-
Store the purified conjugate at -20°C or -80°C.
-
Data Presentation
The following tables summarize key quantitative data for the conjugation reaction.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Reference(s) |
| Peptide Concentration | 1-10 mg/mL | |
| pH of Conjugation Buffer | 6.5-7.5 | |
| Molar Ratio (Maleimide:Peptide) | 10:1 to 20:1 | |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 2-4 hours to overnight |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds. | Increase TCEP concentration or incubation time. |
| Oxidation of free thiols. | Use degassed buffers and handle the reaction under an inert atmosphere if necessary. | |
| Hydrolysis of the maleimide group. | Ensure the pH of the reaction buffer does not exceed 7.5. | |
| Non-specific Labeling | Reaction with primary amines. | Maintain the reaction pH below 7.5, as the maleimide group is significantly more reactive towards thiols at this pH. |
| Thiazine Rearrangement | The peptide has an N-terminal cysteine. | If possible, design the peptide to have an internal cysteine. Alternatively, perform the reaction at a lower pH (around 5) and maintain acidic conditions during purification and storage. |
Visualizations
The following diagrams illustrate the experimental workflow and a potential application of the TCO-conjugated peptide.
Caption: Experimental workflow for the conjugation of a peptide.
Caption: Pretargeting application using a TCO-conjugated peptide.
References
Application Notes and Protocols for Protein Modification with TCO4-PEG7-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO4-PEG7-Maleimide is a heterobifunctional crosslinker that enables the site-specific modification of proteins and other biomolecules.[1] This reagent incorporates a maleimide group for covalent linkage to sulfhydryl groups (e.g., from cysteine residues) and a trans-cyclooctene (TCO) group for subsequent bioorthogonal "click" chemistry with tetrazine-modified molecules.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules.[1]
These application notes provide a detailed, step-by-step guide for the modification of proteins with this compound, including protocols for protein preparation, conjugation, purification, and characterization.
Reaction Principle
The protein modification process involves two key reactions:
-
Maleimide-Thiol Conjugation: The maleimide group reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[3]
-
TCO-Tetrazine Ligation (Click Chemistry): The TCO group reacts with a tetrazine-modified molecule in a rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a catalyst.
Quantitative Data Summary
While optimal reaction conditions should be empirically determined for each specific protein, the following table provides recommended starting parameters for the conjugation of this compound to a protein.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency. |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | A molar excess of the linker drives the reaction to completion. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), HEPES, Tris | Amine-free and thiol-free buffers are essential. |
| Reaction pH | 6.5 - 7.5 | Optimal for selective maleimide-thiol reaction. |
| Reducing Agent (TCEP) | 10-fold molar excess over protein | Reduces disulfide bonds to free up thiol groups. TCEP does not need to be removed prior to the maleimide reaction. |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation times may be necessary for less reactive proteins. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster, while 4°C can be used to minimize protein degradation. |
| Purification Method | Size Exclusion Chromatography (SEC), Dialysis | To remove excess, unreacted linker. |
Experimental Protocols
Materials and Reagents
-
Protein of interest (containing at least one free cysteine residue)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 100 mM HEPES, pH 7.0-7.5 (degassed)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)
-
Quenching reagent (optional): L-cysteine or β-mercaptoethanol
Step-by-Step Protocol for Protein Modification
2.1. Preparation of Protein
-
Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP.
-
Incubate the protein solution at room temperature for 30-60 minutes.
2.2. Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the linker in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
The stock solution can be stored at -20°C for up to one month if prepared in anhydrous solvent.
2.3. Conjugation Reaction
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the prepared protein solution. Add the linker dropwise while gently stirring.
-
The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10% of the total reaction volume to avoid protein precipitation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
2.4. Purification of the Modified Protein
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the conjugation buffer.
-
Apply the reaction mixture to the column.
-
Elute the protein-TCO conjugate with the conjugation buffer. The modified protein will typically elute in the void volume.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette (e.g., 10K MWCO).
-
Dialyze against the conjugation buffer at 4°C with several buffer changes over 24-48 hours to remove unreacted linker.
-
Characterization of the Modified Protein
-
Degree of Labeling (DOL): The extent of modification can be determined using various methods, including mass spectrometry (to detect the mass shift corresponding to the attached linker) or by quantifying the TCO group if a suitable analytical method is available.
-
SDS-PAGE Analysis: Run the purified conjugate on an SDS-PAGE gel to confirm the increase in molecular weight and to assess the purity of the modified protein. It is important to note that under certain SDS-PAGE conditions, some loss of the PEG chain has been observed for PEG-maleimide modified proteins.
-
Functional Assays: Perform relevant functional assays to ensure that the biological activity of the protein is retained after modification.
Mandatory Visualizations
Caption: Experimental workflow for protein modification.
Caption: Thiol-Maleimide conjugation reaction.
Caption: TCO-Tetrazine bioorthogonal ligation.
References
Revolutionizing Live Cell Imaging: Applications of TCO4-PEG7-Maleimide
Abstract
The field of live cell imaging has been significantly advanced by the development of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in their native environment. Among the array of tools available, the bifunctional linker TCO4-PEG7-Maleimide has emerged as a powerful reagent for a two-step labeling strategy. This molecule incorporates a trans-cyclooctene (TCO) group for rapid and specific click chemistry with tetrazine-functionalized probes, and a maleimide group for covalent attachment to thiol-containing biomolecules such as proteins. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance. These application notes provide detailed protocols for the use of this compound in live cell imaging, present quantitative data on labeling efficiency, and illustrate its application in studying cellular signaling pathways.
Introduction
This compound is a hetero-bifunctional crosslinker that facilitates a two-step labeling approach for live cell imaging. This strategy decouples the modification of the target biomolecule from the introduction of the imaging probe, offering greater flexibility and reduced background signal.
The workflow begins with the conjugation of the maleimide group of this compound to free sulfhydryl groups (thiols) on a protein of interest, typically on cysteine residues. This reaction forms a stable thioether bond. In the second step, a fluorescent probe carrying a tetrazine moiety is introduced. The TCO group on the modified protein reacts specifically and rapidly with the tetrazine via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that is bioorthogonal, meaning it does not interfere with native biological processes.[1][2] This reaction is exceptionally fast, allowing for efficient labeling even at low concentrations of the target protein.[3][4]
This two-step labeling strategy is particularly advantageous for studying protein dynamics, trafficking, and interactions in living cells. It allows for the use of a wide variety of tetrazine-functionalized probes, including fluorescent dyes, for imaging applications.
Data Presentation
The efficiency of the maleimide-thiol conjugation is a critical parameter for successful labeling. Quantitative analysis of labeling efficiency can be performed using mass spectrometry. The table below summarizes representative data on the efficiency of maleimide-based labeling of antibodies.
| Protein Target | Labeling Method | Molar Ratio (Maleimide:Protein) | Labeling Efficiency (%) | Detection Method | Reference |
| Monoclonal Antibody | Maleimide-PEG2-Biotin | 20:1 | >95% | Mass Spectrometry | [5] |
| Monoclonal Antibody | Maleimide-PEG2-Biotin | 10:1 | ~85% | Mass Spectrometry | |
| Monoclonal Antibody | Maleimide-PEG2-Biotin | 5:1 | ~70% | Mass Spectrometry |
Note: Labeling efficiencies can vary depending on the specific protein, buffer conditions, and the accessibility of thiol groups.
Experimental Protocols
Protocol 1: Labeling of a Target Protein with this compound
This protocol describes the conjugation of this compound to a purified protein containing accessible cysteine residues.
Materials:
-
Purified protein (e.g., antibody) with free thiol groups (1-5 mg/mL)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Desalting column (e.g., PD-10)
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed PBS buffer at a concentration of 1-5 mg/mL.
-
If necessary, reduce disulfide bonds to generate free thiols by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted this compound using a desalting column equilibrated with PBS.
-
The purified TCO-labeled protein is now ready for the second-step labeling in live cells or for storage at -20°C.
-
Protocol 2: Two-Step Live Cell Imaging
This protocol outlines the labeling of cells expressing a TCO-modified protein with a tetrazine-functionalized fluorescent dye.
Materials:
-
Live cells expressing the protein of interest (previously labeled with this compound as described in Protocol 1, or genetically encoded with a TCO-containing unnatural amino acid)
-
Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-Cy5)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for microscopy and culture overnight.
-
-
Labeling with Tetrazine-Dye:
-
Wash the cells once with pre-warmed PBS.
-
Prepare a 1-10 µM solution of the tetrazine-dye in live-cell imaging medium.
-
Incubate the cells with the tetrazine-dye solution for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye. Acquire images over time to observe dynamic processes.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the two-step labeling workflow for live cell imaging using this compound.
Caption: Experimental workflow for two-step live cell imaging.
Signaling Pathway Example: EGFR Activation
This compound can be used to study the dynamics of receptor tyrosine kinase signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By labeling EGFR with a TCO moiety, its dimerization and subsequent downstream signaling events upon EGF binding can be visualized in real-time.
Caption: Simplified EGFR signaling pathway.
Conclusion
This compound is a versatile and powerful tool for live cell imaging, enabling researchers to specifically label and track proteins of interest with high temporal and spatial resolution. The two-step labeling strategy, combining robust maleimide-thiol chemistry with rapid and bioorthogonal TCO-tetrazine click chemistry, offers a flexible and efficient method for a wide range of applications in cell biology and drug discovery. The protocols and data presented here provide a foundation for researchers to implement this technology in their own studies of dynamic cellular processes.
References
- 1. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCO4-PEG7-Maleimide in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. TCO4-PEG7-Maleimide is a bifunctional linker that offers a versatile platform for ADC development. It incorporates a maleimide group for traditional thiol-reactive conjugation and a trans-cyclooctene (TCO) group for bioorthogonal "click" chemistry with tetrazine-modified molecules. The polyethylene glycol (PEG7) spacer enhances solubility and reduces aggregation.
This document provides detailed application notes and experimental protocols for the use of this compound in ADC synthesis. It covers the conjugation of the linker-payload to the antibody via the maleimide group, methods for determining the drug-to-antibody ratio (DAR), and protocols for assessing the in vitro stability of the resulting ADC.
Data Presentation
The following tables provide exemplary data for an ADC synthesized using a maleimide-PEG linker. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Exemplary Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Value | Method of Determination |
| Antibody Concentration | 5 mg/mL | UV-Vis Spectroscopy (A280) |
| Linker-Payload Molar Excess | 5-fold | --- |
| Conjugation Efficiency | >95% | Hydrophobic Interaction Chromatography (HIC) |
| Average DAR | 3.8 | HIC / Mass Spectrometry (MS) |
| Percentage of Unconjugated Ab | <5% | HIC |
Table 2: Exemplary In Vitro Plasma Stability Data
| Time Point (days) | Average DAR Remaining | % Payload Loss | Method of Determination |
| 0 | 3.8 | 0% | HIC / MS |
| 1 | 3.6 | 5.3% | HIC / MS |
| 3 | 3.3 | 13.2% | HIC / MS |
| 7 | 2.9 | 23.7% | HIC / MS |
Experimental Protocols
Protocol 1: Antibody Reduction and Maleimide-Payload Conjugation
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody and subsequent conjugation to a this compound-payload construct.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-payload conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching Solution: 100 mM N-acetylcysteine (NAC) in Conjugation Buffer
-
Purification system: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Prepare a fresh 10 mM stock solution of TCEP in the Conjugation Buffer.
-
Add a 5-10 molar excess of the TCEP stock solution to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove excess TCEP by SEC or TFF, eluting with degassed Conjugation Buffer.
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of the this compound-payload in a suitable organic solvent (e.g., DMSO).
-
Add a 5-fold molar excess of the linker-payload stock solution to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of the Quenching Solution (relative to the linker-payload) to the conjugation reaction mixture to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and quenching agent using SEC or TFF, exchanging into a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the average DAR using HIC-HPLC or LC-MS.
-
Assess the level of aggregation by SEC.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 20-50 µg of the ADC sample onto the column.
-
Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes at a flow rate of 0.8 mL/min.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)
Protocol 3: In Vitro Plasma Stability Assay
Materials:
-
ADC sample
-
Human or other species-specific plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analysis method for DAR determination (e.g., HIC-HPLC or LC-MS)
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma and in PBS (as a control).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot of the sample and immediately freeze it at -80°C to stop any further degradation.
-
At the end of the study, thaw all samples.
-
Analyze the samples to determine the average DAR at each time point.
-
Calculate the percentage of payload loss over time compared to the day 0 sample.
Visualizations
ADC Synthesis Workflow
Caption: Workflow for ADC synthesis using this compound.
Potential Dual-Conjugation Strategy Workflow
The bifunctional nature of this compound allows for a potential dual-conjugation strategy where two different payloads can be attached to the antibody.
Caption: A potential workflow for a dual-payload ADC using this compound.
HER2 Signaling Pathway and ADC Mechanism of Action
ADCs targeting the HER2 receptor, a common therapeutic target in breast cancer, exert their effect through a specific mechanism of action.
Caption: Mechanism of action of an anti-HER2 ADC and its effect on downstream signaling.
Application Notes and Protocols for TCO-tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trans-cyclooctene (TCO)-tetrazine ligation is a bioorthogonal reaction rooted in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO and a tetrazine derivative.[1][2][3] This reaction is distinguished by its exceptionally rapid kinetics, high specificity, and biocompatibility, establishing it as a premier tool for conjugating biomolecules within complex biological environments.[2][4] The ligation proceeds swiftly without the need for a catalyst, forming a stable dihydropyridazine bond and releasing nitrogen gas as the sole byproduct. Its efficiency at low concentrations makes it particularly well-suited for a range of applications in drug development, including the synthesis of antibody-drug conjugates (ADCs), pretargeted imaging, and advancements in cell and gene therapy.
The reaction's kinetics are influenced by the electronic properties of both the TCO and the tetrazine. Generally, the reaction rate is enhanced when the TCO possesses higher electron density and the tetrazine has lower electron density. This can be achieved by incorporating electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine.
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is dependent on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following tables summarize key quantitative data from various sources.
Table 1: Second-Order Rate Constants (k)
| Rate Constant (M⁻¹s⁻¹) | Conditions | Source |
| up to 1 x 10⁷ | General range for in vivo applications. | |
| 1 - 1 x 10⁶ | General range. | |
| > 800 | General. | |
| up to 30,000 | Hydrogen-substituted tetrazines with TCO. | |
| ~2000 | Dipyridal tetrazine and TCO. | |
| ~1000 | Methyl-substituted tetrazines with TCO. | |
| up to 1000 | ATTO-tetrazines with TCO. | |
| 366,000 (± 15,000) | Water-soluble 3,6-dipyridyl-s-tetrazine with d-TCO in water at 25°C. | |
| 3,300,000 (± 40,000) | Water-soluble s-TCO with a 3,6-dipyridyl-s-tetrazine derivative in water. |
Table 2: Reaction Conditions
| Parameter | Value | Conditions | Source |
| Reaction pH | 6 - 9 | PBS buffer. | |
| 7 - 9 | For TCO-NHS ester reaction with primary amines. | ||
| Reaction Temperature | Room Temperature | General. | |
| 4°C, 25°C, or 37°C | Depending on the application. | ||
| Reaction Time | 10 - 60 minutes | General protein conjugation. | |
| 30 minutes - 2 hours | Protein-protein conjugation. | ||
| Solvents | Aqueous media (e.g., PBS), organic solvents (e.g., DMSO, DMF) | The reaction is robust in various solvents. | |
| Stoichiometry | 1.05 - 1.5 molar equivalents of tetrazine | Recommended for protein-protein conjugation. |
Visualizations
Caption: Mechanism of the TCO-Tetrazine Ligation.
Caption: Workflow for TCO-Tetrazine Protein-Protein Conjugation.
Experimental Protocols
Protocol 1: Activation of a Protein with TCO-NHS Ester
This protocol describes the modification of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous DMSO or DMF
-
Quench Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a spin desalting column.
-
Prepare TCO-NHS Stock Solution: Immediately before use, prepare a 10 mM solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Activation Reaction:
-
To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester solution to the protein mixture.
-
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the Quench Buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester by passing the solution through a spin desalting column. The TCO-labeled protein is now ready for ligation.
Protocol 2: Activation of a Protein with Tetrazine-NHS Ester
This protocol details the modification of a protein with a tetrazine moiety.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous DMSO or DMF
-
Quench Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: As with TCO labeling, ensure the protein is in an amine-free buffer.
-
Prepare Tetrazine-NHS Stock Solution: Immediately before use, prepare a 10 mM solution of the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.
-
Activation Reaction:
-
To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃.
-
Add 20 nmol of the 10 mM methyl-tetrazine-PEG-NHS ester solution to the protein mixture.
-
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Quenching: Add Quench Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Purify the tetrazine-labeled protein using a spin desalting column to remove unreacted reagents.
Protocol 3: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol describes the final ligation step to conjugate the TCO-labeled and tetrazine-labeled proteins.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled protein (from Protocol 2)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Ensure both the TCO-labeled and tetrazine-labeled proteins are in a suitable reaction buffer.
-
Ligation Reaction:
-
Mix the TCO-labeled protein and the tetrazine-labeled protein. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-labeled protein is recommended.
-
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. Alternatively, the reaction can be performed at 4°C, which may require a longer incubation time.
-
Monitoring the Reaction (Optional): The progress of the ligation can be monitored by observing the disappearance of the characteristic tetrazine absorbance peak between 510 and 550 nm using a spectrophotometer.
-
Purification: The final protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
-
Storage: Store the purified conjugate at 4°C.
References
Application Notes and Protocols for Reducing Disulfide Bonds for Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reduction of disulfide bonds in proteins and other biomolecules, a critical step for successful maleimide-based conjugation. These procedures are essential for the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other bioconjugates.
Introduction to Disulfide Bond Reduction for Maleimide Conjugation
Maleimide chemistry is a widely used method for bioconjugation due to its high selectivity for thiol (sulfhydryl) groups present in cysteine residues.[1][2] This reaction forms a stable covalent thioether bond.[3][4] However, in many proteins, particularly antibodies, cysteine residues exist as oxidized disulfide bonds, which are unreactive towards maleimides.[1] Therefore, the reduction of these disulfide bonds to generate free thiols is a prerequisite for efficient maleimide conjugation.
The overall process involves three key stages:
-
Reduction: Cleavage of disulfide bonds using a suitable reducing agent.
-
Conjugation: Reaction of the newly formed free thiols with a maleimide-functionalized molecule.
-
Purification: Removal of excess reagents and byproducts to obtain the purified conjugate.
Careful control of the reduction and conjugation conditions is crucial to achieve the desired degree of labeling and to avoid unwanted side reactions, ensuring the homogeneity and stability of the final product.
Choosing a Reducing Agent: TCEP vs. DTT
The two most common reducing agents for this application are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). The choice between them depends on the specific requirements of the experiment.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Thiol-free phosphine-based reductant. | Thiol-containing reductant. |
| Odor | Odorless. | Slight sulfur smell. |
| Effective pH Range | Wide pH range (1.5 - 8.5). | Limited to pH > 7. |
| Stability | More resistant to air oxidation. Less stable in phosphate buffers. | Prone to air oxidation. |
| Selectivity | Highly selective for disulfide bonds. | Can form mixed disulfides with the target protein. |
| Downstream Compatibility | Generally does not need to be removed before maleimide conjugation. | Must be removed before adding the maleimide reagent to prevent competition. |
| Reduction Power | Considered a more powerful reducing agent than DTT. | Effective, but can be less potent than TCEP. |
| IMAC Compatibility | Does not reduce metals used in Immobilized Metal Affinity Chromatography (IMAC). | Can reduce metal ions in IMAC columns. |
Recommendation: TCEP is often the preferred reducing agent for maleimide conjugation protocols due to its stability, selectivity, and compatibility with a "one-pot" reaction format that does not require its removal prior to the addition of the maleimide.
Key Experimental Parameters and Optimization
Several factors can influence the efficiency of both the reduction and conjugation steps.
| Parameter | Recommended Range/Condition | Rationale and Considerations |
| pH | Reduction: TCEP: 4.6 - 7.5; DTT: >7.0. Conjugation: 6.5 - 7.5. | The thiol-maleimide reaction is most efficient and selective at a pH of 6.5-7.5. Above pH 7.5, maleimides can react with primary amines (e.g., lysine side chains), leading to a loss of selectivity. Maleimide hydrolysis also increases at higher pH. |
| Temperature | Reduction: Room temperature (20-25°C). Conjugation: 4°C to room temperature. | Reduction is typically rapid at room temperature. Conjugation can be performed at room temperature for a few hours or overnight at 4°C to control the reaction rate and minimize potential side reactions. |
| Molar Excess of Reducing Agent | 10- to 100-fold molar excess of TCEP over the protein. For antibodies, DTT concentrations of 0.1 mM to 20 mM can be used to control the number of reduced disulfides. | A sufficient excess of the reducing agent ensures complete and rapid reduction of the target disulfide bonds. The precise amount may need to be optimized depending on the protein and the desired number of free thiols. |
| Molar Excess of Maleimide | 10- to 20-fold molar excess of the maleimide reagent over the protein. | An excess of the maleimide reagent drives the conjugation reaction to completion. The optimal ratio should be determined empirically. |
| Reaction Time | Reduction: 20 - 30 minutes at room temperature. Conjugation: 2 hours at room temperature to overnight at 4°C. | These are typical starting points; the optimal times may vary depending on the specific reactants and desired outcome. |
| Prevention of Re-oxidation | Use degassed buffers and consider adding a chelating agent like EDTA. | Free thiols are susceptible to re-oxidation to disulfides, especially in the presence of oxygen and trace metal ions. Degassing buffers by sonication, vacuum, or sparging with an inert gas (e.g., argon or nitrogen) is highly recommended. |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP (One-Pot Method)
This protocol is suitable when the presence of TCEP during the conjugation step is acceptable.
Materials:
-
Protein/antibody solution (1-10 mg/mL)
-
TCEP hydrochloride
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
Maleimide reagent stock solution (in anhydrous DMSO or DMF)
-
Inert gas (argon or nitrogen)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
Reduction:
-
Prepare a fresh stock solution of TCEP in the degassed reaction buffer.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Flush the reaction vial with an inert gas, seal, and incubate at room temperature for 20-30 minutes.
-
-
Maleimide Conjugation:
-
Prepare a stock solution of the maleimide reagent in anhydrous DMSO or DMF immediately before use.
-
Add the maleimide solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the maleimide.
-
Flush the vial again with inert gas and seal tightly.
-
-
Reaction:
-
Protect the reaction from light.
-
Incubate at room temperature for 2 hours or overnight at 4°C.
-
-
Quenching (Optional): To consume any excess maleimide, a small molecule thiol like cysteine can be added.
-
Purification: Purify the conjugate using a desalting column, dialysis, or chromatography to remove excess reagents and byproducts.
Protocol 2: Disulfide Bond Reduction using DTT and Removal Prior to Conjugation
This protocol is necessary when using DTT as the reducing agent.
Materials:
-
Protein/antibody solution (1-10 mg/mL)
-
DTT
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
Desalting column (e.g., PD-10 or spin desalting column)
-
Maleimide reagent stock solution (in anhydrous DMSO or DMF)
-
Inert gas (argon or nitrogen)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer.
-
Reduction:
-
Prepare a fresh stock solution of DTT in the degassed reaction buffer.
-
Add the desired concentration of DTT to the protein solution.
-
Flush the reaction vial with an inert gas, seal, and incubate at 37°C for 30 minutes.
-
-
DTT Removal:
-
Immediately after reduction, remove the excess DTT using a desalting column that has been pre-equilibrated with a degassed buffer. Perform this step under an inert atmosphere if possible.
-
-
Thiol Modification:
-
Proceed immediately with the maleimide conjugation using the purified, reduced protein to minimize re-oxidation.
-
Follow steps 3-6 from Protocol 1 for the conjugation and purification.
-
Protocol 3: Quantification of Free Thiols using Ellman's Test
Ellman's test is a colorimetric assay used to quantify the number of free sulfhydryl groups in a sample. It is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm.
Materials:
-
Reduced protein sample
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a Cysteine Standard Curve:
-
Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.
-
Perform serial dilutions to create a set of standards with known concentrations (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25, 1.50 mM).
-
-
Sample and Standard Preparation:
-
For each standard and the unknown protein sample, prepare two tubes.
-
In one set of tubes (the sample tubes), add a known volume of the standard or unknown sample.
-
In the second set of tubes (the blank tubes), add the same volume of Reaction Buffer.
-
-
Reaction:
-
Add 50 µL of Ellman's Reagent Solution to all tubes and mix well.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of each solution at 412 nm. Use the corresponding blank to zero the spectrophotometer.
-
-
Calculation:
-
Plot the absorbance values of the cysteine standards against their concentrations to generate a standard curve.
-
Determine the concentration of free thiols in the unknown sample by interpolating its absorbance value on the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.
-
Visualization of Workflows and Reactions
Disulfide Bond Reduction by TCEP
References
Application Notes and Protocols for TCO4-PEG7-Maleimide in Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO4-PEG7-Maleimide is a heterobifunctional linker designed for the advanced surface functionalization of nanoparticles. This linker possesses two distinct reactive moieties: a trans-cyclooctene (TCO) group and a maleimide group, separated by a 7-unit polyethylene glycol (PEG) spacer.[1][2] This unique architecture enables a powerful, two-step orthogonal conjugation strategy, making it an invaluable tool in the development of sophisticated nanoparticle-based platforms for targeted drug delivery, advanced imaging, and diagnostics.[1]
The maleimide group readily and selectively reacts with thiol (-SH) groups present in biomolecules such as peptides, antibodies, and other proteins, forming a stable thioether bond.[1] This reaction is highly efficient under physiological conditions. The TCO group, on the other hand, participates in a rapid and bioorthogonal inverse electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-modified molecule.[1] This "click chemistry" reaction is known for its exceptional speed and specificity, proceeding efficiently at low concentrations and in complex biological environments without the need for a catalyst.
The integrated PEG7 spacer enhances the solubility of the linker and the resulting functionalized nanoparticles, while also providing a flexible spacer to minimize steric hindrance between the nanoparticle surface and the conjugated biomolecules. These features collectively make this compound an ideal choice for creating multifunctional nanoparticles with precisely controlled surface chemistry.
Applications
The dual reactivity of this compound opens up a wide range of applications in nanotechnology and nanomedicine:
-
Targeted Drug Delivery: Nanoparticles can be first functionalized with a targeting ligand (e.g., an antibody or peptide) via the maleimide-thiol conjugation. Subsequently, a therapeutic agent, modified with a tetrazine, can be attached through the TCO-tetrazine ligation. This allows for a modular approach to creating targeted drug delivery systems.
-
Multimodal Imaging: A targeting moiety can be attached via the maleimide group, and an imaging agent (e.g., a fluorescent dye or a radiolabel chelator) modified with a tetrazine can be conjugated to the TCO group. This enables the development of nanoparticles for dual-modality imaging.
-
"Pre-targeting" Strategies: In this approach, a nanoparticle functionalized with a targeting ligand and the this compound linker is administered first. After it has accumulated at the target site, a tetrazine-labeled therapeutic or imaging agent is administered, which then rapidly "clicks" onto the nanoparticle in vivo.
-
Controlled Surface Functionalization: The orthogonal nature of the two reactions allows for precise control over the type and ratio of molecules attached to the nanoparticle surface.
Data Presentation
The following tables summarize key quantitative data related to the maleimide-thiol and TCO-tetrazine conjugation reactions for nanoparticle functionalization. It is important to note that the specific efficiencies can vary depending on the nanoparticle type, size, and the specific biomolecules being conjugated.
Table 1: Maleimide-Thiol Conjugation Efficiency on Nanoparticles
| Nanoparticle Type | Ligand (Thiol Source) | Maleimide:Thiol Molar Ratio | Reaction Time & Temperature | Conjugation Efficiency (%) | Reference |
| Poly(lactic-co-glycolic acid) (PLGA) | cRGDfK peptide | 2:1 | 30 min at RT | 84 ± 4 | |
| Poly(lactic-co-glycolic acid) (PLGA) | 11A4 nanobody | 5:1 | 2 h at RT | 58 ± 12 | |
| PCL-PEG | L-glutathione | 1:1 | Not Specified | ~51-67 (accessible maleimide) | |
| PLGA-PEG | Thiol-ssDNA | Excess ligand | Not Specified | 20 - 30 |
Table 2: TCO-Tetrazine Ligation Kinetics
| Reaction Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features | Reference |
| TCO-Tetrazine | > 800 | Exceptionally fast kinetics, bioorthogonal, no catalyst required |
Experimental Protocols
This section provides detailed protocols for the surface functionalization of nanoparticles using this compound. The process is divided into two main steps:
-
Step 1: Attachment of a Thiol-Containing Biomolecule via Maleimide-Thiol Conjugation.
-
Step 2: Attachment of a Tetrazine-Modified Molecule via TCO-Tetrazine Ligation.
Materials and Reagents
-
Nanoparticles with a suitable surface for linker attachment (e.g., amine- or carboxyl-functionalized).
-
This compound linker.
-
Thiol-containing biomolecule (e.g., peptide, antibody).
-
Tetrazine-modified molecule (e.g., fluorescent dye, drug molecule).
-
Activation reagents for surface functionalization (e.g., EDC, NHS for carboxylated nanoparticles).
-
Reaction Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.0-7.5 for maleimide-thiol conjugation.
-
HEPES buffer (10 mM, pH 7.0) can also be used for maleimide-thiol conjugation.
-
Amine-free buffers for reactions involving NHS esters.
-
-
Reducing agent (e.g., TCEP) for reducing disulfide bonds in proteins.
-
Quenching reagent (e.g., L-cysteine) for unreacted maleimide groups.
-
Purification tools (e.g., centrifugal filters, size exclusion chromatography).
-
Anhydrous DMSO or DMF for dissolving the this compound linker.
Protocol 1: Surface Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the initial step of attaching the this compound linker to a nanoparticle surface that presents carboxyl groups.
Workflow Diagram:
Caption: Workflow for activating and conjugating this compound to carboxylated nanoparticles.
Procedure:
-
Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in an appropriate activation buffer (e.g., MES buffer, pH 6.0).
-
Activation of Carboxyl Groups:
-
Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to the nanoparticle suspension. A typical molar ratio is a 10-fold excess of EDC/NHS to the carboxyl groups on the nanoparticles.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Pellet the activated nanoparticles by centrifugation.
-
Remove the supernatant and resuspend the nanoparticles in a fresh, amine-free buffer (e.g., PBS, pH 7.4).
-
Repeat the washing step twice to remove excess EDC and NHS.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound solution to the activated nanoparticle suspension. The molar ratio of linker to nanoparticles should be optimized, but a 10- to 20-fold molar excess of the linker is a good starting point.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Washing:
-
Pellet the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles three times with PBS (pH 7.4) to remove any unreacted linker.
-
Resuspend the TCO-PEG-Maleimide functionalized nanoparticles in the desired buffer for the next conjugation step.
-
Protocol 2: Conjugation of a Thiol-Containing Biomolecule to Maleimide-Functionalized Nanoparticles
This protocol details the attachment of a thiol-containing biomolecule (e.g., a cysteine-containing peptide or a reduced antibody) to the maleimide groups on the nanoparticle surface.
Workflow Diagram:
Caption: Workflow for conjugating a thiol-containing biomolecule to maleimide-functionalized nanoparticles.
Procedure:
-
Preparation of Thiol-Containing Biomolecule:
-
If the biomolecule contains disulfide bonds (e.g., in antibodies), they need to be reduced to generate free thiols.
-
Dissolve the biomolecule in a degassed buffer (e.g., PBS, pH 7.0-7.5).
-
Add a 10- to 50-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column.
-
-
Maleimide-Thiol Conjugation:
-
Resuspend the TCO-PEG-Maleimide functionalized nanoparticles in a thiol-free buffer (e.g., PBS, pH 7.0-7.5).
-
Add the prepared thiol-containing biomolecule to the nanoparticle suspension. The optimal molar ratio of maleimide to thiol can range from 2:1 to 5:1.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine to the reaction mixture.
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the nanoparticle-biomolecule conjugates from unreacted biomolecules and quenching agents using methods like centrifugal filtration or size exclusion chromatography.
-
Resuspend the purified conjugates in a suitable buffer for the next step or for storage.
-
Protocol 3: Conjugation of a Tetrazine-Modified Molecule via TCO-Tetrazine Ligation
This protocol describes the final step of attaching a tetrazine-modified molecule to the TCO groups on the nanoparticle surface.
Workflow Diagram:
Caption: Workflow for the TCO-tetrazine ligation to create dual-functionalized nanoparticles.
Procedure:
-
Preparation of Reactants:
-
Resuspend the TCO-PEG-Biomolecule functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the tetrazine-modified molecule in a compatible solvent (e.g., DMSO, water).
-
-
TCO-Tetrazine Ligation:
-
Add the tetrazine-modified molecule to the nanoparticle suspension. A slight molar excess (e.g., 1.1 to 5-fold) of the tetrazine molecule over the TCO groups on the nanoparticles is recommended.
-
The reaction is typically very fast. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Purify the final dual-functionalized nanoparticles from any unreacted tetrazine-modified molecules using appropriate methods such as dialysis, centrifugal filtration, or size exclusion chromatography.
-
Resuspend the final product in the desired buffer for characterization and application.
-
Characterization
After each functionalization step, it is crucial to characterize the nanoparticles to confirm successful conjugation and assess their properties. Recommended characterization techniques include:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles at each stage. An increase in size is expected after each conjugation step.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which can change upon functionalization.
-
UV-Vis Spectroscopy: To confirm the presence of conjugated molecules that have a characteristic absorbance spectrum.
-
Fluorimetry: If a fluorescent molecule is conjugated, its fluorescence can be measured to quantify the degree of labeling.
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles.
-
Quantification of Surface Ligands: Techniques like the Ellman's test can be used to quantify the number of accessible maleimide groups before and after conjugation.
Storage and Handling
-
This compound Linker: Store at -20°C in a sealed, light- and moisture-protected container. Use anhydrous solvents like DMF or DMSO for reconstitution to maintain reactivity.
-
Functionalized Nanoparticles: Storage conditions will depend on the nature of the nanoparticles and the conjugated biomolecules. In general, storage at 4°C in a suitable buffer is recommended. Avoid repeated freeze-thaw cycles.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to create highly functional and precisely engineered nanoparticles for a wide array of applications in biomedical research and drug development.
References
Application Notes and Protocols for Site-Specific Protein Conjugation
Introduction
Site-specific protein conjugation has become an indispensable tool in chemical biology, drug development, and materials science. The ability to attach molecules such as drugs, imaging agents, or polymers to a specific site on a protein allows for the creation of highly defined and potent bioconjugates.[1][2][3] This contrasts with traditional methods that often target reactive amino acid side chains like lysines, resulting in heterogeneous mixtures with variable efficacy and pharmacokinetics.[2][4] These application notes provide detailed protocols for several robust methods to achieve site-specific protein conjugation, catering to the needs of researchers, scientists, and drug development professionals. The methodologies covered include enzymatic conjugations and the incorporation of unnatural amino acids, offering a versatile toolbox for creating precisely engineered protein conjugates.
Formylglycine-Generating Enzyme (FGE)-Mediated Conjugation
Application Note
The formylglycine-generating enzyme (FGE) provides a powerful chemoenzymatic approach for site-specific protein modification. FGE recognizes a short consensus sequence, typically CxPxR, engineered into the target protein. Within this "aldehyde tag," FGE oxidizes the cysteine residue to a Cα-formylglycine (FGly) residue. The resulting aldehyde group is a bioorthogonal chemical handle that is not present in natural proteins, allowing for its specific reaction with various nucleophiles under mild conditions to form stable conjugates. This method is particularly useful for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Experimental Workflow for FGE-Mediated Conjugation
Caption: Workflow for FGE-mediated site-specific protein conjugation.
Quantitative Data for FGE-Mediated Conjugation
| Parameter | Condition | Observation | Reference |
| FGE Recognition Motif | Cys-X-Pro-X-Arg (CXPXR) | Efficient conversion of Cys to FGly | |
| Expression System | Prokaryotic (E. coli) or Eukaryotic (CHO cells) | Successful FGly generation in both systems | |
| Conjugation Reaction pH | 5.5 - 6.5 | Optimal for oxime ligation | |
| Conjugation Temperature | 37 °C | Typically used for in vitro conjugation | |
| Reaction Time | 1 - 2 hours | Sufficient for high conjugation yields | |
| Typical Reactants | Biotin hydrazide, Aminooxy-functionalized dyes | Forms stable hydrazone or oxime linkages | |
| Process Duration | ~20 days | From gene to purified conjugate |
Experimental Protocol: FGE-Mediated Antibody Conjugation
This protocol outlines the generation of an aldehyde-tagged antibody in CHO cells, followed by chemical conjugation.
Materials:
-
Expression vector containing the antibody gene with a C-terminal LCTPSR aldehyde tag.
-
Expression vector for human FGE.
-
CHO-K1 cells and appropriate growth medium.
-
Transfection reagent (e.g., Lipofectamine).
-
G418 for stable cell line selection.
-
Protein A affinity chromatography resin.
-
Conjugation buffer: 100 mM MES, pH 5.5.
-
Aminooxy-functionalized payload (e.g., Aminooxy-Alexa Fluor 488).
-
Syringe filters (0.22 µm).
-
SDS-PAGE analysis equipment.
Procedure:
-
Generation of a Stable FGE-Expressing Cell Line:
-
Co-transfect CHO-K1 cells with the expression vectors for the aldehyde-tagged antibody and FGE.
-
Select for stable transfectants using G418 (typically 500 µg/ml) for 10-14 days until resistant clones appear.
-
Expand a clonal cell line for protein production.
-
-
Expression and Purification of Aldehyde-Tagged Antibody:
-
Culture the stable cell line to the desired volume and cell density.
-
Harvest the cell culture supernatant containing the secreted antibody.
-
Clarify the supernatant by centrifugation and filtration.
-
Purify the antibody using Protein A affinity chromatography according to the manufacturer's instructions.
-
Elute the antibody and buffer-exchange into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the protein concentration using a spectrophotometer at 280 nm.
-
-
Chemical Conjugation to the Formylglycine Residue:
-
In a microcentrifuge tube, combine the purified aldehyde-tagged antibody (e.g., at 30 µM) with the aminooxy-functionalized payload (e.g., at 300 µM, a 10-fold molar excess).
-
Perform the reaction in 100 mM MES buffer at pH 5.5.
-
Incubate the reaction mixture at 37 °C for 2 hours.
-
-
Purification of the Antibody Conjugate:
-
Remove the excess payload and purify the antibody conjugate using a desalting column or size-exclusion chromatography.
-
Buffer-exchange the final conjugate into a suitable storage buffer.
-
-
Analysis and Characterization:
-
Analyze the conjugation efficiency by SDS-PAGE. The conjugated antibody will show a shift in molecular weight.
-
Confirm conjugation by mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Sortase-Mediated Ligation (SML)
Application Note
Sortase-mediated ligation (SML) is an enzymatic method that utilizes sortase A (SrtA), a transpeptidase from Gram-positive bacteria, to create a native peptide bond between two proteins or a protein and a small molecule. SrtA recognizes a specific sorting signal, typically LPXTG, at the C-terminus of a target protein. It cleaves the peptide bond between the threonine and glycine residues, forming a thioester intermediate with its active site cysteine. This intermediate is then resolved by a nucleophilic attack from an N-terminal oligo-glycine (Gly)n motif on another molecule, resulting in a new peptide bond. The reaction is reversible, but strategies such as using a large excess of the nucleophile or depsipeptide substrates can drive the reaction to completion. Metal-assisted SML (MA-SML) is another approach to block the reverse reaction.
Caption: Workflow for UAA incorporation and subsequent conjugation.
Quantitative Data for UAA Incorporation
| Parameter | Condition | Observation | Reference |
| Incorporation Method | Amber (UAG) stop codon suppression | Most common method | |
| Host Organism | E. coli, Yeast, Mammalian cells | System-dependent efficiency | |
| Incorporation Efficiency | 20-30% on average | Ratio of full-length protein to truncated protein | |
| UAA Concentration | Typically ~1 mM in growth medium | Optimized for each UAA to balance efficiency and toxicity | |
| Bioorthogonal Reaction | Strain-promoted azide-alkyne cycloaddition (SPAAC) | High yield, occurs under mild conditions | |
| Conjugation Yield | Can be >95% | Dependent on the specific click chemistry reaction | |
| Toxicity | UAA and reactive ligands can be toxic | IC50 values should be determined |
Experimental Protocol: UAA Incorporation and Click Chemistry
This protocol provides a general method for incorporating an azide-containing UAA into a protein in E. coli and subsequent conjugation to a cyclooctyne-modified molecule via SPAAC.
Materials:
-
E. coli strain engineered for UAA incorporation (e.g., expressing an orthogonal tRNA/aaRS pair).
-
Expression plasmid for the target protein with a UAG codon at the desired site.
-
Azide-containing UAA (e.g., p-azido-L-phenylalanine, AzF).
-
Cyclooctyne-functionalized payload (e.g., DBCO-PEG-NHS ester to modify a DNA oligo).
-
LB medium and appropriate antibiotics.
-
IPTG for induction.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
-
Reaction buffer: PBS, pH 7.4.
Procedure:
-
Protein Expression with UAA Incorporation:
-
Transform the engineered E. coli strain with the expression plasmid for the target protein.
-
Grow a starter culture overnight in LB medium with appropriate antibiotics.
-
Inoculate a larger volume of LB medium and grow the cells to an OD600 of 0.6-0.8.
-
Add the UAA (e.g., AzF to a final concentration of 1 mM) to the culture.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture for several hours or overnight at a reduced temperature (e.g., 18-25 °C).
-
-
Purification of the UAA-Containing Protein:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Purify the protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for a His-tagged protein).
-
Buffer-exchange the purified protein into PBS, pH 7.4.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:
-
Prepare the cyclooctyne-functionalized payload. If starting with an amine-containing molecule, react it with a DBCO-PEG-NHS ester.
-
In a microcentrifuge tube, mix the azide-containing protein with a slight molar excess (e.g., 1.5-fold) of the DBCO-functionalized payload.
-
Incubate the reaction at room temperature or 4 °C for 1-12 hours. The reaction is typically complete within a few hours.
-
-
Purification of the Protein Conjugate:
-
Remove the excess payload by size-exclusion chromatography or dialysis.
-
-
Analysis and Characterization:
-
Confirm successful conjugation by SDS-PAGE, which should show a band shift corresponding to the mass of the payload.
-
Use mass spectrometry to verify the precise mass of the conjugate.
-
Acrolein-Mediated Lysine Modification
Application Note
Acrolein is a reactive α,β-unsaturated aldehyde that can modify proteins, primarily by reacting with nucleophilic amino acid residues such as cysteine, histidine, and lysine. A recently developed method utilizes acrolein in a one-pot, four-step reaction to selectively convert lysine residues into a heterocyclic α,β-unsaturated carbonyl called 3-formyl-3,4-dehydropiperidino (FDP). This transformation is remarkable as it converts the nucleophilic lysine into an electrophilic handle. The FDP group can then be further functionalized, for example, by reacting with aminoxy-functionalized molecules to form stable oxime linkages. This method provides a novel way to achieve late-stage peptide and protein diversification by targeting lysine residues.
Logical Relationship for Acrolein-Mediated Lysine Modification
Caption: Logical flow of acrolein-mediated lysine conversion and conjugation.
Quantitative Data for Acrolein-Mediated Conjugation
| Parameter | Condition | Observation | Reference |
| Target Residue | Lysine | High chemoselectivity for lysine over cysteine and histidine under specific profiling conditions | |
| Primary Adduct | Nα-acetyl-FDP-lysine | Identified as a major product of acrolein reaction with Nα-acetyllysine | |
| Reaction Pathway | Two Michael additions, aldol, and dehydration reactions | Leads to the formation of the FDP heterocycle | |
| Subsequent Conjugation | Reaction with aminoxy-functionalized molecules | >98% conversion to oxime-conjugation products | |
| Reaction pH | 7.4 | Physiological pH suitable for the reaction | |
| Protein Modification | BSA with 1 mM acrolein | 26 lysine residues modified per protein molecule after 24h at 37°C |
Experimental Protocol: Acrolein-Mediated Peptide Diversification
This protocol is based on the diversification of a peptide containing an FDP-lysine residue with an aminoxy-functionalized molecule.
Materials:
-
Peptide containing an FDP-lysine residue (prepared by reacting a lysine-containing peptide with acrolein).
-
Aminoxy-functionalized payload (e.g., o-2-methoxyhydroxylamine).
-
Reaction buffer: Aqueous buffer at pH 7.45.
-
LC-MS for analysis.
Procedure:
-
Preparation of FDP-Peptide:
-
Synthesize or obtain the starting peptide containing one or more lysine residues.
-
Perform the one-pot reaction with acrolein to convert the lysine(s) to FDP-lysine. This step requires careful optimization of reaction conditions (acrolein concentration, temperature, time) to achieve selective modification.
-
Purify the FDP-peptide using reverse-phase HPLC.
-
-
Oxime Ligation:
-
Dissolve the purified FDP-peptide in the aqueous buffer (pH 7.45).
-
Add the aminoxy-functionalized payload in a slight molar excess.
-
Incubate the reaction at room temperature.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by LC-MS. The formation of the oxime-conjugated product will be indicated by a new peak with the expected mass.
-
The reaction is expected to go to near-full conversion (>98%).
-
-
Purification of the Final Conjugate:
-
If necessary, purify the final peptide conjugate from any remaining starting material or excess payload using reverse-phase HPLC.
-
Note: The generation of protein-conjugated acrolein can also occur through polyamine oxidase reactions, and such adducts have been implicated in oxidative stress. Therefore, handling acrolein requires appropriate safety precautions due to its toxicity.
References
- 1. Protein conjugation with genetically encoded unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific protein modification: advances and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in TCO4-PEG7-Maleimide conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TCO4-PEG7-Maleimide conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for this compound conjugation to a thiol-containing molecule?
A1: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2][3] This range offers the best compromise between reaction rate and specificity. At a pH of 7.0, the reaction of maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[1][2] Below pH 6.5, the reaction rate slows considerably because the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine.
Q2: My conjugation yield is low. What are the potential causes?
A2: Low conjugation yield can stem from several factors:
-
Maleimide Hydrolysis: The maleimide group on the this compound linker is prone to hydrolysis, especially in aqueous solutions with a pH above 7.5. If the maleimide ring opens due to hydrolysis, it can no longer react with a thiol.
-
Thiol Oxidation: The thiol (-SH) groups on your protein, peptide, or other molecule may have oxidized to form disulfide bonds (S-S). Disulfide bonds are unreactive with maleimides.
-
Suboptimal pH: As detailed in Q1, the reaction pH is critical. A pH outside of the optimal 6.5-7.5 range can lead to slow reactions or side reactions.
-
Incorrect Stoichiometry: The molar ratio of the this compound linker to your thiol-containing molecule is a key parameter that often requires optimization.
-
Presence of Competing Nucleophiles: Buffers containing primary or secondary amines or other thiol-containing additives (like DTT) will compete with your target molecule for the maleimide linker.
Q3: How should I prepare and store my this compound linker?
A3: Proper handling and storage are crucial to maintain the reactivity of the linker.
-
Storage: Store the solid this compound linker at -20°C or -80°C, protected from light and moisture. MedchemExpress suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month.
-
Preparation of Stock Solutions: Immediately before use, dissolve the linker in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Aqueous Solutions: Aqueous solutions of the maleimide linker are not recommended for storage due to the risk of hydrolysis. Prepare aqueous dilutions of the linker immediately prior to initiating the conjugation reaction.
Q4: How can I ensure my protein has free thiols available for conjugation?
A4: If your protein contains disulfide bonds, they must be reduced to free thiols before conjugation.
-
Reducing Agents:
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is effective over a broad pH range, stable, and does not contain thiols itself. This means excess TCEP does not need to be removed before adding the maleimide linker.
-
DTT (dithiothreitol): DTT is a strong reducing agent, but it contains thiol groups. Therefore, any excess DTT must be removed after reduction and before adding the this compound linker, for example, by using a desalting column.
-
-
Preventing Re-oxidation: To prevent the newly formed free thiols from re-oxidizing back to disulfides, it is good practice to degas your buffers. You can also include a chelating agent like EDTA (1-5 mM) in your buffer to sequester metal ions that can catalyze oxidation.
Q5: What buffers are recommended for the conjugation reaction?
A5: Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice. Other suitable buffers include HEPES and Tris, as long as the pH is maintained between 6.5 and 7.5. Avoid buffers that contain primary or secondary amines (e.g., Tris at higher concentrations where the amine is significantly deprotonated) or thiols.
Quantitative Data Summary
For successful conjugation, several parameters should be optimized. The following table provides a summary of recommended starting conditions.
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and minimizing maleimide hydrolysis. |
| Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster (1-4 hours). 4°C can be used for longer incubations (2-8 hours or overnight) to minimize protein degradation. |
| Molar Excess of Linker | 10-20 fold | This is a common starting point and should be optimized for your specific application. |
| Solvent for Linker Stock | Anhydrous DMSO or DMF | Minimizes hydrolysis of the maleimide group before addition to the aqueous reaction buffer. |
| Reducing Agent (if needed) | TCEP | Preferred as it does not require removal before conjugation. |
| Chelating Agent | 1-5 mM EDTA | Recommended to prevent metal-catalyzed oxidation of thiols. |
Experimental Protocols
Protocol: Reduction of Protein Disulfide Bonds and Conjugation with this compound
This protocol provides a general workflow. Specific concentrations, volumes, and incubation times should be optimized for your particular protein and application.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: Degassed 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2
-
Reducing Agent: TCEP HCl
-
Anhydrous DMSO
-
Desalting column (if necessary)
Procedure:
-
Protein Preparation:
-
Dissolve your protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
If disulfide bond reduction is necessary, add a 10-50 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound linker to the reduced protein solution.
-
Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of ~50 mM.
-
Remove excess linker and other small molecules by using a desalting column, dialysis, or size-exclusion chromatography.
-
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low this compound conjugation yield.
References
Technical Support Center: Maleimide Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the hydrolysis of maleimide groups during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by the addition of a water molecule, forming a non-reactive maleamic acid.[1] This is a significant concern in bioconjugation because the maleimide group is employed to react with thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond. If the maleimide group hydrolyzes before this conjugation reaction, it becomes incapable of reacting with the thiol, leading to low or no conjugation efficiency.[1] This can result in wasted reagents, time, and unreliable experimental outcomes.
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The stability of the maleimide group is primarily influenced by two key factors:
-
pH: The rate of maleimide hydrolysis is highly dependent on the pH of the solution. It increases significantly at alkaline pH (above 7.5).[2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[3]
Q3: What is the optimal pH range for maleimide conjugation to minimize hydrolysis?
A3: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5 .[4] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high selectivity.
Troubleshooting Guide: Low Conjugation Efficiency
If you are experiencing low or no conjugation, maleimide hydrolysis is a likely culprit. Follow these troubleshooting steps to improve your results.
Issue: Low or no labeling of my thiol-containing molecule.
| Potential Cause | Recommended Solution & Actionable Steps |
| 1. Incorrect Buffer pH | The pH of your reaction buffer is the most critical factor. Recommendation: Maintain the pH of your reaction buffer strictly between 6.5 and 7.5. A common choice is a phosphate buffer (e.g., 100 mM sodium phosphate) at pH 7.0-7.2, often supplemented with 150 mM NaCl and 1-10 mM EDTA. Actionable Step: Always prepare fresh buffer and verify the pH with a calibrated pH meter before starting your conjugation. Avoid using old buffers as their pH may have shifted over time. |
| 2. High Reaction Temperature | Elevated temperatures can significantly increase the rate of maleimide hydrolysis. Recommendation: If you suspect hydrolysis is an issue, perform the conjugation reaction at a lower temperature, such as 4°C. Actionable Step: Set up your reaction on ice or in a cold room. Be aware that the lower temperature will also slow down the conjugation reaction, so you may need to increase the reaction time. |
| 3. Premature Hydrolysis of Maleimide Reagent | Maleimide-containing reagents can hydrolyze during storage, especially when exposed to moisture. Recommendation: Prepare stock solutions of your maleimide reagent immediately before use. Actionable Step: Dissolve the maleimide reagent in a dry, anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Avoid preparing and storing aqueous solutions of maleimide reagents for extended periods. |
| 4. Inherent Instability of the Maleimide Derivative | Some maleimide derivatives are inherently more prone to hydrolysis. Recommendation: If hydrolysis continues to be a problem, consider using a more stable, next-generation maleimide analog. Actionable Step: Explore options like N-aryl maleimides or other advanced maleimide derivatives that exhibit greater stability. |
Advanced Strategies for Ensuring Conjugate Stability
While preventing pre-conjugation hydrolysis is crucial, the stability of the resulting maleimide-thiol adduct (a thiosuccinimide) is also a critical consideration, as it can undergo a reverse Michael reaction, leading to deconjugation.
Q4: My initial conjugation is successful, but I'm observing loss of my conjugated molecule over time. What is happening?
A4: The thiosuccinimide linkage formed between a maleimide and a thiol can be reversible, especially in the presence of other thiols like glutathione in plasma. This can lead to the "deconjugation" of your molecule. A strategy to overcome this is to promote the hydrolysis of the thiosuccinimide ring after the initial conjugation. The resulting ring-opened structure is significantly more stable and resistant to this reverse reaction.
Self-Hydrolyzing Maleimides
To address this, "self-hydrolyzing" maleimides have been developed. These molecules are engineered with electron-withdrawing groups or adjacent basic groups that accelerate the hydrolysis of the thiosuccinimide ring after the initial thiol conjugation, leading to a more stable final product.
| Maleimide Type | Feature | Post-Conjugation Hydrolysis Half-life (t½) | Reference |
| N-alkyl maleimide | Standard maleimide | ~27 hours (at pH 7.4, 37°C) | |
| N-aryl maleimide | Electron-withdrawing phenyl group | ~1.5 hours (at pH 7.4, 37°C) | |
| N-fluorophenyl maleimide | Stronger electron-withdrawing group | ~0.7 hours (at pH 7.4, 37°C) | |
| Diaminopropionic acid (DPR)-based maleimide | Intramolecular base catalysis | ~2.0-2.6 hours |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Protein with free thiol groups
-
Maleimide-functionalized reagent
-
Degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Protein: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduce Disulfide Bonds: If your protein's thiols are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Prepare the Maleimide Reagent: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted maleimide reagent by gel filtration chromatography or dialysis.
Protocol 2: HPLC-Based Monitoring of Maleimide Hydrolysis
This protocol allows for the quantitative assessment of maleimide stability under different buffer conditions.
Materials:
-
Maleimide compound of interest
-
Buffers of varying pH (e.g., pH 5.5, 7.4, 8.5)
-
Reverse-phase HPLC system with a C18 column
-
UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare Maleimide Solution: Prepare a stock solution of the maleimide in a non-aqueous solvent (e.g., DMSO).
-
Initiate Hydrolysis: Dilute the maleimide stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.
-
Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each solution and quench any further reaction by adding an equal volume of Mobile Phase A.
-
HPLC Analysis: Inject the quenched samples onto the C18 column. Use a suitable gradient of Mobile Phase B to elute the maleimide and its hydrolysis product. Monitor the absorbance at the λmax of the maleimide (typically around 302 nm).
-
Data Analysis: Integrate the peak area of the remaining maleimide at each time point. Plot the percentage of intact maleimide versus time to determine the hydrolysis rate and half-life under each condition.
Visual Guides
References
Technical Support Center: Optimizing TCO4-PEG7-Maleimide to Protein Conjugation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the molar ratio of TCO4-PEG7-Maleimide to your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A typical starting point for conjugation is a 10:1 to 20:1 molar ratio of the maleimide reagent to the protein.[1][2][3] However, the optimal ratio is highly dependent on the specific protein and should be determined empirically.[2] We recommend performing small-scale trial conjugations with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1) to identify the optimal conditions for your experiment.[4]
Q2: What is the optimal pH for the this compound conjugation reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiol groups on cysteine residues. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues). Above pH 7.5, the reactivity towards primary amines increases, and the maleimide group becomes more susceptible to hydrolysis, which renders it inactive.
Q3: Why is my conjugation efficiency low?
Low conjugation efficiency can be caused by several factors:
-
Oxidized Thiols: Cysteine residues may have formed disulfide bonds and are not available to react with the maleimide. It is often necessary to reduce disulfide bonds with a reducing agent like TCEP prior to conjugation.
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use and store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C.
-
Incorrect Molar Ratio: An insufficient molar excess of the this compound reagent can lead to low efficiency.
-
Interfering Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) can react with maleimides at pH > 7.5. Thiol-containing substances (e.g., DTT, beta-mercaptoethanol) will compete with the protein for reaction with the maleimide.
Q4: My protein is precipitating during the conjugation reaction. What can I do?
Protein aggregation and precipitation can occur due to suboptimal buffer conditions or the modification itself. Ensure the pH of the reaction buffer is within the protein's stability range, typically around 7.0-7.5 for maleimide conjugation. You can also try optimizing the protein concentration, as very high concentrations can sometimes lead to aggregation.
Q5: How can I determine the degree of labeling (DOL)?
The degree of labeling (DOL), which is the average number of this compound molecules conjugated to each protein molecule, can be determined using several analytical techniques. UV-Vis spectrophotometry is a common method where the absorbance of the protein (at 280 nm) and the dye or tag (if applicable) are measured. Other methods include mass spectrometry (MS) and chromatography techniques like hydrophobic interaction chromatography (HIC).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Step |
| Low Conjugation Efficiency | Oxidized thiols on the protein. | Reduce disulfide bonds with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature before adding the maleimide reagent. Ensure buffers are degassed to prevent re-oxidation. |
| Hydrolysis of the maleimide reagent. | Prepare this compound solutions immediately before use. Store stock solutions in anhydrous DMSO or DMF at -20°C. Maintain the reaction pH between 6.5 and 7.5. | |
| Insufficient molar excess of the maleimide reagent. | Optimize the molar ratio by testing a range of concentrations (e.g., 2:1, 5:1, 10:1, 20:1, 40:1). | |
| Interfering substances in the buffer. | Use a non-amine, thiol-free buffer such as PBS or HEPES. If a reducing agent is needed, use TCEP as it does not need to be removed prior to conjugation. | |
| Protein Aggregation/Precipitation | Suboptimal buffer conditions (pH, ionic strength). | Ensure the pH is within the protein's stability range (typically 7.0-7.5). Optimize buffer conditions if necessary. |
| High protein concentration. | Try reducing the protein concentration. Recommended concentrations are typically between 1-10 mg/mL. | |
| Inconsistent Degree of Labeling (DOL) | Variable reaction conditions. | Standardize all reaction parameters, including the molar ratio, incubation time, and temperature. |
| Incomplete reduction of disulfide bonds. | Ensure the reduction step is complete and consistent. Consider quantifying free thiols before conjugation using Ellman's assay. | |
| Low Protein Recovery After Purification | Non-specific binding to purification media. | Adjust the purification strategy. For example, if using hydrophobic interaction chromatography (HIC), modify the salt gradient or mobile phase composition. |
Experimental Protocols
Protocol 1: Small-Scale Trial Conjugation to Optimize Molar Ratio
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal this compound to protein molar ratio.
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Quenching Reagent (optional): Cysteine or beta-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography desalting column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 50-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of reduced protein.
-
Add varying amounts of the this compound stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).
-
Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
(Optional) To stop the reaction, add a small molecule thiol such as cysteine or beta-mercaptoethanol to quench any unreacted maleimide.
-
Purify the conjugated protein from excess reagent and byproducts using a size-exclusion chromatography desalting column or dialysis.
-
-
Analysis:
-
Analyze the degree of labeling (DOL) for each molar ratio using an appropriate method (e.g., UV-Vis spectrophotometry, MS, or HIC) to determine the optimal condition.
-
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
Procedure:
-
Measure the absorbance of the purified protein conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (Amax) of the molecule attached to the TCO group (if applicable).
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor for the absorbance of the label at 280 nm, and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the conjugated label.
-
The DOL is the molar ratio of the label to the protein.
Note: This method is most accurate when the this compound is conjugated to a chromophore.
Visualizations
References
Technical Support Center: TCO4-PEG7-Maleimide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, handling, and troubleshooting of TCO4-PEG7-Maleimide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a dry, cool, and dark place.[1] For optimal stability, it is recommended to store the compound at –20 °C in a sealed container, protected from light and moisture.[2]
Q2: What is the shelf life of this compound?
A2: The shelf life of this compound can vary depending on the storage conditions. When stored as a stock solution at -80°C, it is stable for up to 6 months.[3] If stored at -20°C, it should be used within 1 month.[3] Always refer to the product-specific information provided by the supplier.
Q3: What solvents are recommended for dissolving this compound?
A3: To maintain the reactivity of the compound, it is recommended to use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]
Q4: What are the main reactive groups in this compound and what do they react with?
A4: this compound is a bifunctional linker with two reactive groups:
-
TCO (trans-cyclooctene) group: This group rapidly reacts with tetrazines through a bioorthogonal "click" chemistry reaction known as inverse-electron-demand Diels-Alder (IEDDA).
-
Maleimide group: This group selectively couples with thiol groups (sulfhydryls) from molecules like cysteine residues in proteins to form stable thioether bonds.
Q5: At what pH should I perform the maleimide-thiol conjugation?
A5: The maleimide group is most reactive with free sulfhydryls at a pH range of 6.5-7.5. At pH values above 7.5, the reactivity towards primary amines increases, and hydrolysis of the maleimide group can occur.
Troubleshooting Guides
Problem 1: Low or no conjugation efficiency with my thiol-containing molecule.
| Possible Cause | Troubleshooting Step |
| Oxidized thiols: The thiol groups on your molecule may have formed disulfide bonds and are not available for reaction. | Reduce the disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Include 5-10 mM EDTA in your reaction buffer to help prevent reoxidation. |
| Incorrect pH: The reaction buffer pH is outside the optimal range of 6.5-7.5. | Prepare a fresh reaction buffer within the recommended pH range. Phosphate buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.2) is a good starting point. |
| Hydrolyzed maleimide: The maleimide group on the this compound has been hydrolyzed due to exposure to moisture or high pH. | Prepare fresh stock solutions of the linker in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure of the stock solution to ambient air. |
| Presence of interfering substances: Your buffer may contain components with sulfhydryl groups (e.g., DTT) or azides which can interfere with the reaction. | Ensure your reaction buffer is free from such interfering components. |
Problem 2: My this compound solution appears cloudy.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility: this compound has low solubility in aqueous solutions. | The reaction solution may appear cloudy initially. As the reaction proceeds and the linker conjugates to your molecule, the solution may become clearer. If protein solubility is not an issue, the concentration of DMF or DMSO can be increased, but be mindful that high concentrations of organic solvents can precipitate proteins. |
Problem 3: The formed conjugate is unstable and loses its activity over time.
| Possible Cause | Troubleshooting Step |
| Retro-Michael reaction: The thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione. | Consider strategies to stabilize the maleimide-thiol linkage, such as transcyclization reactions, if long-term stability in a thiol-rich environment is required. For storage, avoid buffers containing thiols. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 671.78 g/mol | |
| Storage Temperature (Solid) | -20°C | |
| Storage Temperature (Stock Solution) | -20°C or -80°C | |
| Shelf Life (Stock Solution at -20°C) | 1 month | |
| Shelf Life (Stock Solution at -80°C) | 6 months | |
| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 |
Experimental Protocols
Protocol: Labeling a Thiol-Containing Protein with this compound
This protocol provides a general procedure for conjugating this compound to a protein containing free sulfhydryl groups.
Materials:
-
Thiol-containing protein
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
-
Desalting spin column
Procedure:
-
Prepare the Protein:
-
If your protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Buffer exchange the protein into the Reaction Buffer to a concentration of 1-5 mg/mL using a desalting spin column to remove any storage buffer components and, if used, the reducing agent.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 5-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 2-8 hours at 4°C.
-
-
Purification:
-
Remove the excess, unreacted this compound by passing the reaction mixture through a desalting spin column, buffer exchanging into a suitable storage buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., mass spectrometry).
-
Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or -80°C for long-term storage. For long-term storage, avoid buffers containing azides and thiols.
-
Visualizations
Caption: Experimental workflow for labeling a thiol-containing protein with this compound.
Caption: Reaction pathway illustrating the dual reactivity of this compound.
References
Technical Support Center: Quenching Unreacted Maleimide After Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules using maleimide chemistry is a critical step. However, ensuring the reaction is effectively stopped and any remaining reactive maleimide is quenched is equally important to prevent unwanted side reactions and ensure the stability and homogeneity of the final conjugate. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the quenching of unreacted maleimide.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted maleimide after a conjugation reaction?
A1: Quenching is a critical step to terminate the conjugation reaction and neutralize any excess, unreacted maleimide groups.[1] If left unreacted, these maleimide groups can lead to several undesirable outcomes:
-
Non-specific binding: Free maleimides can react with other thiol-containing molecules in subsequent assays or in vivo, leading to non-specific labeling and potential off-target effects.[2]
-
Product instability: The presence of unreacted maleimides can promote the reversal of the maleimide-thiol linkage (retro-Michael reaction), leading to dissociation of the conjugate.[3]
-
Heterogeneity of the final product: Unquenched maleimides can react with other nucleophiles over time, leading to a heterogeneous mixture of products.
Q2: What are the most common reagents used for quenching unreacted maleimide?
A2: The most common quenching reagents are small molecules containing a free thiol group. These include:
-
L-cysteine[2]
-
β-mercaptoethanol (2-Mercaptoethanol)[3]
-
Dithiothreitol (DTT)
-
Tris(2-carboxyethyl)phosphine (TCEP) can also be used, although it is more commonly used as a reducing agent prior to conjugation.
Q3: What is the optimal pH for the quenching reaction?
A3: The quenching reaction is most effective in the same pH range as the conjugation reaction, which is typically between pH 6.5 and 7.5. Within this pH range, the thiol group of the quenching reagent is sufficiently nucleophilic to react efficiently with the maleimide.
Q4: Can Tris buffer be used to quench maleimide reactions?
A4: While Tris buffer is a common buffer for bioconjugation reactions, it is not an effective quenching agent for maleimides. Tris contains a primary amine, which can react with maleimides, but this reaction is significantly slower than the reaction with thiols, especially at a neutral pH. Relying on Tris buffer alone for quenching is not recommended.
Q5: How can I confirm that the quenching reaction is complete?
A5: The completion of the quenching reaction can be indirectly assessed by ensuring the absence of free maleimide in the final product. This can be achieved through:
-
Chromatographic methods: Techniques like reverse-phase HPLC (RP-HPLC) can be used to separate the quenched maleimide from the conjugate.
-
Spectrophotometric assays: Ellman's reagent can be used to quantify the amount of free thiol in the solution, which can indicate if the quenching reagent has been consumed.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no quenching | Insufficient amount of quenching reagent. | Increase the molar excess of the quenching reagent. A 10-50 fold molar excess over the initial maleimide concentration is a good starting point. |
| Degraded quenching reagent. | Prepare fresh solutions of the quenching reagent immediately before use. Thiol-containing reagents can oxidize over time. | |
| Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 6.5 and 7.5 for optimal thiol reactivity. | |
| Precipitation during quenching | High concentration of the quenching reagent. | Add the quenching reagent dropwise while gently stirring to avoid localized high concentrations. |
| Poor solubility of the conjugate. | Consider performing the quenching reaction at a lower temperature (e.g., 4°C) or in the presence of a small amount of organic co-solvent if compatible with your biomolecule. | |
| Instability of the final conjugate after quenching | Incomplete quenching. | Optimize the quenching conditions (reagent concentration, reaction time) to ensure all unreacted maleimide is capped. |
| Retro-Michael reaction. | After quenching, proceed with purification promptly to remove the excess quenching reagent, as high concentrations of thiols can promote the reversal of the maleimide-thiol linkage. Consider post-conjugation hydrolysis of the thiosuccinimide ring to a more stable ring-opened product by a brief incubation at a slightly alkaline pH (e.g., pH 9.0). | |
| Side reactions with the quenching reagent | Disulfide bond formation. | If using DTT as a quencher, be aware that it can reduce disulfide bonds within your protein of interest. Cysteine or β-mercaptoethanol are generally milder options. |
| Reaction with other functional groups. | While highly selective for thiols at neutral pH, at higher pH values, maleimides can react with amines. Ensure the pH is maintained below 7.5. |
Experimental Protocols
Protocol 1: Quenching with L-cysteine
-
Prepare a fresh stock solution of L-cysteine. Dissolve L-cysteine in a thiol-free buffer (e.g., PBS, pH 7.2) to a final concentration of 1 M.
-
Add L-cysteine to the conjugation reaction. Add the L-cysteine stock solution to the reaction mixture to achieve a final concentration of 10-20 mM, which corresponds to a significant molar excess over the unreacted maleimide.
-
Incubate the quenching reaction. Gently mix and incubate the reaction for 15-30 minutes at room temperature.
-
Proceed with purification. Remove the excess L-cysteine and other small molecules by size-exclusion chromatography, dialysis, or other suitable methods.
Protocol 2: Quenching with β-mercaptoethanol (2-Mercaptoethanol)
-
Prepare a stock solution of β-mercaptoethanol. Due to its volatility and strong odor, handle β-mercaptoethanol in a fume hood. Prepare a 1 M stock solution in a thiol-free buffer.
-
Add β-mercaptoethanol to the reaction. Add the stock solution to the conjugation reaction to a final concentration of 10-20 mM.
-
Incubate the reaction. Gently mix and allow the reaction to proceed for 15-30 minutes at room temperature.
-
Purify the conjugate. Remove the excess β-mercaptoethanol and other reaction components using an appropriate purification method.
Data Presentation
Table 1: Comparison of Common Maleimide Quenching Reagents
| Quenching Reagent | Typical Final Concentration | Typical Reaction Time | Advantages | Potential Disadvantages |
| L-cysteine | 10 - 20 mM | 15 - 30 minutes | Mild, readily available, and structurally similar to a natural amino acid. | Can potentially form mixed disulfides with the conjugate if disulfide bonds are present. |
| β-mercaptoethanol | 10 - 20 mM | 15 - 30 minutes | Effective and widely used. | Volatile with a strong odor, requiring handling in a fume hood. Can reduce disulfide bonds. |
| Dithiothreitol (DTT) | 10 - 50 mM | 15 - 30 minutes | Strong reducing agent, very effective at quenching. | Can readily reduce disulfide bonds in the target protein, potentially altering its structure and function. Excess DTT must be removed as it can interfere with subsequent assays. |
Visualizations
Caption: Experimental workflow for maleimide conjugation and quenching.
Caption: Mechanism of maleimide quenching by a thiol-containing reagent.
References
Technical Support Center: Purification of TCO-PEG7-Maleimide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of TCO-PEG7-Maleimide conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of TCO-PEG7-Maleimide conjugates in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Conjugate | TCO Isomerization: The trans-cyclooctene (TCO) moiety can isomerize to the less reactive cis-cyclooctene (CCO) form, especially with improper storage or in the presence of certain reagents. | - Use freshly prepared TCO-PEG7-Maleimide reagent. - Avoid long-term storage of the reagent in solution.[1] - Do not use buffers containing thiols (e.g., DTT) or azides. |
| Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, particularly at pH values above 7.5, rendering it inactive for conjugation to thiols.[2] | - Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide coupling.[1] - Store the maleimide reagent in a dry, biocompatible solvent like DMSO or DMF and prepare aqueous solutions immediately before use. | |
| "Masked" TCO Groups: The hydrophobic TCO group may become buried within the structure of the conjugated protein, making it inaccessible for subsequent reactions. | - The PEG7 linker is designed to be hydrophilic to minimize this effect. If this is still a concern, consider a linker with a longer PEG chain. | |
| Inefficient Removal of Reducing Agents: Residual reducing agents (e.g., TCEP, DTT) from disulfide bond reduction can interfere with the maleimide-thiol reaction. | - Ensure complete removal of reducing agents after protein reduction using desalting columns or dialysis. | |
| Protein Precipitation During Conjugation | High Concentration of Organic Solvent: TCO-PEG7-Maleimide is often dissolved in organic solvents like DMSO or DMF. High final concentrations of these solvents can cause protein precipitation. | - Minimize the volume of the linker stock solution added to the protein solution. - If possible, perform a solvent tolerance test to determine the maximum allowable concentration for your specific protein. |
| Heterogeneous Product Mixture | Incomplete Conjugation: Insufficient reaction time or suboptimal reaction conditions can lead to a mixture of unconjugated protein, partially conjugated protein, and the desired conjugate. | - Optimize the molar excess of the TCO-PEG7-Maleimide reagent (a 10-20x molar excess is a common starting point).[2][3] - Increase the reaction incubation time. |
| Maleimide Hydrolysis Products: Hydrolyzed maleimide can lead to undesired side products. | - After the conjugation reaction, consider quenching any unreacted maleimide groups with a small molecule thiol like L-cysteine to prevent further reactions. | |
| Disulfide Bond Reformation: Re-oxidation of cysteine residues can lead to protein dimerization or oligomerization. | - Ensure a sufficient excess of the maleimide reagent to cap all available thiols. | |
| Difficulty in Purifying the Conjugate | Similar Physicochemical Properties: The conjugate and unconjugated protein may have very similar size, charge, or hydrophobicity, making separation challenging. | - Employ a multi-step purification strategy combining different chromatography techniques (e.g., SEC followed by IEX or HIC). - For small PEG chains where size difference is minimal, IEX or HIC may provide better resolution than SEC. |
| Non-specific Binding to Chromatography Resin: The hydrophobicity of the TCO group can sometimes lead to non-specific interactions with chromatography media. | - For SEC, the addition of arginine to the mobile phase can help reduce non-specific interactions. - For HIC, carefully optimize the salt concentration to achieve differential binding and elution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
A1: The optimal pH for the reaction between a maleimide group and a thiol (sulfhydryl) group is between 6.5 and 7.5. Within this range, the reaction is highly specific for thiols over other nucleophilic groups like amines. At pH values above 7.5, the rate of maleimide hydrolysis increases, which can compete with the desired conjugation reaction.
Q2: How should I store the TCO-PEG7-Maleimide reagent?
A2: TCO-PEG7-Maleimide should be stored at -20°C or colder in a desiccated environment. For best results, avoid frequent freeze-thaw cycles. It is recommended to prepare fresh solutions of the reagent in a dry, biocompatible solvent such as DMSO or DMF immediately before use.
Q3: How can I remove unreacted TCO-PEG7-Maleimide after the conjugation reaction?
A3: Unreacted TCO-PEG7-Maleimide can be removed using size-based separation techniques such as:
-
Size Exclusion Chromatography (SEC): This is a common method for separating the larger protein conjugate from the smaller, unreacted linker.
-
Dialysis or Diafiltration: Using a membrane with an appropriate molecular weight cutoff (MWCO) can effectively remove the small molecule linker.
-
Desalting Spin Columns: These are suitable for rapid removal of excess linker from small sample volumes.
Q4: Which chromatography technique is best for purifying my TCO-PEG7-Maleimide conjugate?
A4: The choice of chromatography technique depends on the physicochemical properties of your conjugate and any impurities. A multi-step approach is often most effective.
-
Size Exclusion Chromatography (SEC): Ideal for separating the conjugate from unreacted linker and any protein aggregates. The resolution may be limited if the PEG chain is short and the size difference between the conjugated and unconjugated protein is small.
-
Ion Exchange Chromatography (IEX): Can separate molecules based on differences in their net charge. PEGylation can shield surface charges on a protein, altering its pI and allowing for separation from the unconjugated form.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The addition of the TCO-PEG7 moiety can alter the hydrophobicity of the protein, enabling separation. HIC is particularly useful for separating species with different degrees of PEGylation.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity. It is often used for analytical characterization and can also be used for purification, although it may cause protein denaturation.
Q5: How can I quantify the conjugation efficiency?
A5: Conjugation efficiency can be assessed using several methods:
-
HPLC Analysis: Techniques like SEC-HPLC or RP-HPLC can be used to separate the conjugated product from the unconjugated starting material. The relative peak areas can be used to estimate the conjugation efficiency.
-
Mass Spectrometry (MS): Can confirm the mass of the conjugate and help to identify different species in the reaction mixture.
-
Ellman's Test: This colorimetric assay can be used to quantify the number of remaining free thiol groups after the conjugation reaction, which can then be used to calculate the conjugation efficiency.
Quantitative Data Summary
The following tables provide representative data for maleimide-PEG conjugation and purification. Note that specific values will vary depending on the protein, reaction conditions, and analytical methods used.
Table 1: Representative Maleimide-Thiol Conjugation Efficiencies
| Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency (%) | Reference |
| 2:1 | 30 min | 84 ± 4 | |
| 5:1 | 2 hours | 58 ± 12 | |
| 3:1 | 4 hours | >80 |
Table 2: Comparison of Purification Techniques for PEGylated Proteins
| Technique | Principle of Separation | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Molecular Size | Gentle, preserves protein structure. Good for removing unreacted linker and aggregates. | Low resolution for species of similar size. Low capacity. |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | High capacity and resolution. Can separate positional isomers. | Requires optimization of buffer pH and salt concentration. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Can separate based on the degree of PEGylation. Orthogonal to IEX and SEC. | Requires high salt concentrations, which may need to be removed in a subsequent step. |
| Reverse Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution. Can be coupled with mass spectrometry. | Often uses denaturing conditions (organic solvents, acid). |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-20 fold molar excess of a reducing agent such as TCEP for 1-2 hours at room temperature.
-
Remove the reducing agent using a desalting column or dialysis, exchanging the protein into a thiol-free conjugation buffer (e.g., phosphate-buffered saline, pH 7.0).
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the TCO-PEG7-Maleimide reagent in dry DMSO or DMF to prepare a 10-20 mM stock solution.
-
Add a 10-20 fold molar excess of the TCO-PEG7-Maleimide solution to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.
-
Protocol 2: Purification of the Conjugate by Size Exclusion Chromatography (SEC)
-
Column and Mobile Phase Preparation:
-
Equilibrate an appropriate SEC column (e.g., with a fractionation range suitable for the expected molecular weight of the conjugate) with at least two column volumes of a suitable mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0).
-
-
Sample Preparation and Injection:
-
If necessary, concentrate the reaction mixture.
-
Centrifuge the sample at >10,000 x g for 10 minutes to remove any precipitates and filter through a 0.22 µm filter.
-
Inject the sample onto the equilibrated SEC column.
-
-
Elution and Fraction Collection:
-
Elute the sample isocratically with the mobile phase at the recommended flow rate for the column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks. The conjugate should elute earlier than the unconjugated protein.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the TCO-PEG7-Maleimide conjugate.
-
Protocol 3: Purification of the Conjugate by Reverse Phase HPLC (RP-HPLC)
-
System Preparation:
-
Use an HPLC system with a UV detector and a C4 or C18 reverse-phase column.
-
Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Prepare Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation and Injection:
-
Acidify the sample by adding a small amount of TFA.
-
Centrifuge and filter the sample as described for SEC.
-
Inject the sample onto the column, which has been equilibrated with a low percentage of Mobile Phase B (e.g., 5-10%).
-
-
Gradient Elution:
-
Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-60 minutes.
-
Monitor the elution at 220 nm (for peptide bonds) and 280 nm (for aromatic amino acids).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks of interest. The PEGylated conjugate will typically elute at a different retention time than the unconjugated protein.
-
Analyze the purity of the fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and remove the solvent by lyophilization.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of TCO-PEG7-Maleimide conjugates.
Caption: Troubleshooting logic for low yield or purity in TCO-PEG7-Maleimide conjugate purification.
References
Technical Support Center: Avoiding Aggregation During Protein Labeling
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during labeling?
Protein aggregation during labeling can be triggered by several factors that disrupt the delicate balance of forces maintaining a protein's native conformation.[1][2][3] Key causes include:
-
Over-labeling: Attaching too many label molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[4] The addition of hydrophobic dyes or crosslinkers can also increase the protein's overall hydrophobicity, promoting self-association to minimize contact with the aqueous buffer.[5]
-
Suboptimal Buffer Conditions:
-
pH: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero. If the labeling buffer pH is close to the protein's pI, aggregation is more likely.
-
Ionic Strength: Both excessively low and high salt concentrations can disrupt the electrostatic interactions that help keep proteins in solution.
-
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the chances of intermolecular interactions that can initiate aggregation.
-
Labeling Reagent Properties: The inherent hydrophobicity of some labeling reagents can increase the propensity of the conjugated protein to aggregate.
-
Temperature: Elevated temperatures can promote protein unfolding, exposing hydrophobic regions that can lead to aggregation.
-
Presence of Contaminants: Impurities or nucleophiles in the buffer (e.g., Tris in amine labeling) can lead to side reactions and contribute to aggregation.
-
Mechanical Stress: Agitation, such as vigorous vortexing or pipetting, can induce protein unfolding and aggregation.
Q2: How can I detect protein aggregation in my sample?
Protein aggregation can range from visible precipitates to soluble aggregates. Several methods can be used for detection:
-
Visual Inspection: The simplest method is to look for turbidity, cloudiness, or visible precipitates in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering caused by aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution and can effectively detect the presence of soluble aggregates.
-
Size Exclusion Chromatography (SEC): In SEC, aggregates will elute earlier than the monomeric protein, often in the void volume or as distinct high-molecular-weight peaks.
-
SDS-PAGE: The presence of high molecular weight bands that fail to enter the resolving gel can be an indicator of irreversible aggregation.
Troubleshooting Guides
Issue: Visible precipitation or cloudiness is observed during or after the labeling reaction.
This indicates significant and rapid protein aggregation. Follow this troubleshooting workflow to identify and resolve the issue.
References
Technical Support Center: Optimizing Maleimide Conjugation Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing maleimide-thiol chemistry for bioconjugation. Here you will find troubleshooting advice and frequently asked questions to address common issues and enhance the efficiency and specificity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol reaction?
The ideal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4] This range ensures the reaction is highly chemoselective for thiol groups (from cysteine residues) over other nucleophilic groups like amines (from lysine residues).[2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its more reactive thiolate anion form. Above pH 7.5, the reactivity towards primary amines increases, which can lead to undesirable side products and reduced specificity.
Q2: Which buffers are recommended for maleimide conjugation?
Phosphate-buffered saline (PBS), HEPES, Tris, and MOPS buffers are commonly used for maleimide reactions, provided they are within the recommended pH range of 6.5-7.5. It is crucial to use degassed buffers to minimize the oxidation of free thiols.
Q3: Are there any buffer components that should be avoided?
Yes. Buffers containing primary or secondary amines (like Tris at higher concentrations or glycine) or free thiols (like Dithiothreitol (DTT) or 2-mercaptoethanol) must be avoided. These components will compete with the target molecule for reaction with the maleimide, thereby reducing conjugation efficiency.
Q4: How does temperature affect the reaction?
Maleimide conjugation reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. The lower temperature is often used for sensitive proteins to maintain their stability.
Q5: What is the recommended molar ratio of maleimide to the thiol-containing molecule?
A molar excess of the maleimide reagent, typically 10 to 20-fold, is often used to drive the reaction to completion, especially when labeling proteins with dyes. However, the optimal ratio can be system-dependent. For instance, for a small peptide, a 2:1 maleimide to thiol ratio was found to be optimal, while a larger nanobody required a 5:1 ratio for the best results. Optimization is crucial, as steric hindrance can be a factor with larger molecules.
Q6: My protein contains disulfide bonds. What should I do before conjugation?
Disulfide bonds must be reduced to free thiols (-SH) before conjugation, as maleimides do not react with disulfides (-S-S-). This reduction step is essential to expose the cysteine residues for reaction.
Q7: Which reducing agent is best for disulfide bond reduction?
Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent for maleimide conjugation workflows. Unlike DTT, TCEP is a thiol-free reductant and therefore does not compete with the protein's thiols for the maleimide. This means it does not need to be removed before adding the maleimide reagent. If DTT is used, it is critical to remove it completely, typically via dialysis or a desalting column, before initiating the conjugation reaction.
Q8: How can I prevent the re-oxidation of free thiols after reduction?
To prevent the re-oxidation of thiols back to disulfide bonds, it is important to work with degassed buffers to remove dissolved oxygen. Additionally, including a chelating agent like 1-5 mM EDTA in the reaction buffer can sequester metal ions that catalyze thiol oxidation.
Q9: How stable are maleimides in aqueous buffers?
Maleimides are susceptible to hydrolysis in aqueous solutions, a reaction that opens the maleimide ring to form an unreactive maleamic acid. This hydrolysis rate increases with higher pH. Therefore, it is strongly recommended to prepare aqueous solutions of maleimide reagents immediately before use. For storage, maleimides should be dissolved in a dry, anhydrous organic solvent like DMSO or DMF and kept at -20°C.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
This is one of the most common problems encountered during maleimide reactions. The following workflow and table summarize potential causes and solutions.
Caption: Troubleshooting logic for low conjugation efficiency.
| Possible Cause | Recommended Solution | Detailed Explanation |
| Maleimide Hydrolysis | Prepare maleimide stock solution fresh in anhydrous DMSO or DMF immediately before use. | The maleimide ring is susceptible to hydrolysis in aqueous solutions, which renders it inactive. The rate of hydrolysis increases significantly with increasing pH. |
| Thiol Oxidation | Reduce disulfide bonds with TCEP and degas all buffers to remove oxygen. Add 1-5 mM EDTA to the buffer to chelate metal ions that catalyze oxidation. | Free thiols can readily oxidize to form disulfide bonds, which are unreactive with maleimides. This process is often catalyzed by divalent metal ions. |
| Incorrect Buffer pH | Ensure the reaction buffer pH is strictly within the 6.5-7.5 range. | Below pH 6.5, the reaction slows down. Above pH 7.5, side reactions with amines become more prominent, reducing specificity and yield. |
| Competing Thiols in Buffer | Use a thiol-free buffer like PBS or HEPES. If DTT was used for reduction, ensure its complete removal before adding the maleimide reagent. | Any thiol-containing compounds in the buffer (e.g., DTT) will compete with the target molecule for the maleimide. |
| Insufficient Molar Ratio | Optimize the molar ratio of maleimide to the thiol-containing molecule. A 10-20 fold excess of maleimide is a common starting point. | An excess of the maleimide reagent is often required to drive the reaction to completion, but the optimal ratio can vary based on the reactants' size and steric hindrance. |
Issue 2: Off-Target Reactions and Lack of Specificity
Even with a good yield, the final product may be heterogeneous due to side reactions.
Caption: pH-dependent reaction pathways for maleimides.
| Side Reaction | Cause | Recommended Solution |
| Reaction with Amines | Reaction pH is above 7.5. | Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols. Avoid buffers containing primary amines, such as Tris, especially at higher pH values. |
| Thiazine Rearrangement | Conjugation with a peptide or protein that has an unprotected N-terminal cysteine. This side reaction is more prominent at physiological or higher pH. | Perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated and less nucleophilic. If possible, avoid using peptides with an N-terminal cysteine or acetylate the N-terminus. |
Issue 3: Poor Conjugate Stability (In-Vivo Payload Loss)
The formed thioether bond can, under certain conditions, be reversible.
| Side Reaction | Cause | Recommended Solution |
| Retro-Michael Reaction | The thioether bond formed between the thiol and maleimide can reverse, especially in the presence of other thiols like glutathione in vivo. | Induce hydrolysis of the thiosuccinimide ring post-conjugation to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating until hydrolysis is complete, then re-neutralizing for storage. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. |
| Temperature | Room Temp (20-25°C) or 4°C | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins. |
| Reaction Time | 30 minutes to Overnight | Depends on specific reactants and temperature. |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization. |
| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient conjugation. |
| Recommended Buffers | PBS, HEPES, Tris (Thiol-free) | Avoid buffers containing competing thiols or primary amines. |
Table 2: Impact of pH on Thiazine Rearrangement of a CGF-MPA Conjugate
| pH | Incubation Time | % Conversion to Thiazine |
| 7.3 | 24 hours | ~70% |
| 8.4 | 24 hours | ~90% |
Key Experimental Protocols
Protocol 1: General Protocol for Protein-Maleimide Conjugation
-
Prepare Protein Solution: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
Reduce Disulfide Bonds (if necessary): If the protein contains disulfide bonds, add TCEP to a final concentration of 5-50 mM (a 10-100 fold molar excess is common). Incubate at room temperature for 30-60 minutes. The TCEP does not need to be removed.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of ~10 mM.
-
Perform Conjugation: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20x). Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If using a fluorescent maleimide, protect the reaction from light.
-
Quench Reaction (Optional): To stop the reaction and consume excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Purify Conjugate: Remove unreacted maleimide and other components by a suitable method such as gel filtration chromatography (e.g., Sephadex G-25) or dialysis.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
To ensure successful conjugation, it's often useful to confirm the presence of free thiols post-reduction.
-
Prepare Reagents:
-
Ellman's Reagent Solution: Dissolve DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in conjugation buffer (e.g., 0.1 M phosphate buffer, pH 8.0) to a final concentration of 4 mg/mL.
-
Cysteine Standard: Prepare a series of known concentrations of L-cysteine in the same buffer to create a standard curve.
-
-
Assay:
-
Add 50 µL of the Ellman's Reagent Solution to 2.5 mL of the reaction buffer in a cuvette.
-
Add your reduced protein sample (or cysteine standard) to the cuvette and mix.
-
Incubate for 15 minutes at room temperature.
-
-
Measure Absorbance: Measure the absorbance of the solution at 412 nm. The concentration of free thiols can be calculated from the standard curve.
References
Validation & Comparative
analytical techniques for characterizing ADC constructs
Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that merge the targeted specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. The intricate nature of ADCs, comprising a mAb, a cytotoxic payload, and a chemical linker, presents unique analytical challenges. A thorough characterization of an ADC's critical quality attributes (CQAs) is paramount to ensure its safety, efficacy, and stability. This guide provides a comparative overview of the key analytical techniques used to characterize ADC constructs, complete with experimental data and detailed protocols.
The characterization of an ADC is a multi-faceted process that involves a suite of orthogonal analytical techniques to assess its various CQAs. The general workflow begins with the determination of fundamental properties such as the drug-to-antibody ratio (DAR) and moves towards more detailed structural and functional characterization.
A Head-to-Head Comparison of TCO-PEG-Maleimide and DBCO-PEG-Maleimide for Bioconjugation
In the rapidly advancing field of bioconjugation, the choice of linker can be critical to the success of an experiment, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Among the vast array of available tools, TCO-PEG-Maleimide and DBCO-PEG-Maleimide have emerged as powerful heterobifunctional linkers, enabling the precise connection of biomolecules. This guide provides an in-depth, objective comparison of these two linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Both TCO (trans-cyclooctene) and DBCO (dibenzocyclooctyne) linkers contain a maleimide group, which selectively reacts with free sulfhydryl groups (thiols) on proteins and other biomolecules to form a stable thioether bond.[1][2][3] The key difference lies in their bioorthogonal reaction partners. TCO reacts with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, while DBCO reacts with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5] The kinetics and efficiency of these "click" reactions are the primary distinguishing factors between the two linkers.
Performance Comparison: Reaction Kinetics and Stability
The most significant advantage of the TCO-tetrazine ligation is its exceptionally fast reaction rate. This bioorthogonal reaction is among the fastest discovered, with second-order rate constants orders of magnitude higher than those for the DBCO-azide reaction. This rapid conjugation allows for the use of very low concentrations of reactants, minimizing potential toxicity in cellular and in vivo applications.
| Parameter | TCO-Tetrazine Ligation | DBCO-Azide Cycloaddition (SPAAC) | Reference |
| Second-Order Rate Constant (k₂) | ~800 - 30,000 M⁻¹s⁻¹ (up to 10⁵ M⁻¹s⁻¹) | ~1 - 2 M⁻¹s⁻¹ | |
| Reaction Time | Typically complete in under an hour at low µM concentrations | Can require several hours to overnight for completion | |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | |
| Stability of Linker | TCO can be light-sensitive and isomerize to the less reactive cis-conformer. TCO-modified proteins show good stability when stored properly. | DBCO is generally stable, though some loss of reactivity can occur over time in aqueous solutions. | |
| Stability of Conjugate Bond | Forms a stable dihydropyridazine bond. | Forms a stable triazole ring. |
Experimental Design and Logical Workflow
The selection between TCO-PEG-Maleimide and DBCO-PEG-Maleimide will largely depend on the specific requirements of the experiment. The following diagram illustrates a logical workflow for choosing the appropriate linker.
Caption: Decision workflow for linker selection.
Detailed Experimental Protocols
Here, we provide detailed protocols for a two-step bioconjugation process involving the initial maleimide-thiol reaction followed by the respective bioorthogonal "click" reaction.
Step 1: Maleimide-Thiol Conjugation (General Protocol)
This protocol describes the conjugation of a maleimide-containing linker (TCO-PEG-Maleimide or DBCO-PEG-Maleimide) to a protein with available sulfhydryl groups.
Materials:
-
Protein with accessible sulfhydryl groups (1-10 mg/mL).
-
TCO-PEG-Maleimide or DBCO-PEG-Maleimide.
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or HEPES buffer, pH 7.0-7.5. All buffers should be degassed.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) if disulfide bond reduction is needed.
-
Anhydrous DMSO or DMF.
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Linker Preparation: Immediately before use, dissolve the TCO-PEG-Maleimide or DBCO-PEG-Maleimide in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the incorporated linker, if the linker has a distinct absorbance profile.
Caption: Workflow for maleimide-thiol conjugation.
Step 2A: TCO-Tetrazine Ligation
Materials:
-
TCO-functionalized protein from Step 1.
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye or drug).
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Reactant Preparation: Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO or PBS).
-
Ligation Reaction: Mix the TCO-functionalized protein and the tetrazine-functionalized molecule in the reaction buffer. A 1.1- to 5-fold molar excess of the tetrazine-labeled molecule is often used.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. Due to the fast kinetics, the reaction is often complete within this timeframe.
-
Purification: If necessary, purify the final conjugate to remove any unreacted tetrazine-functionalized molecule.
Step 2B: DBCO-Azide Cycloaddition (SPAAC)
Materials:
-
DBCO-functionalized protein from Step 1.
-
Azide-functionalized molecule.
-
Reaction Buffer: PBS, pH 7.4 (azide-free).
Procedure:
-
Reactant Preparation: Prepare a stock solution of the azide-functionalized molecule.
-
Cycloaddition Reaction: Mix the DBCO-functionalized protein with a 1.5- to 10-fold molar excess of the azide-functionalized molecule.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate to remove any unreacted azide-functionalized molecule.
Conclusion
The choice between TCO-PEG-Maleimide and DBCO-PEG-Maleimide is a critical decision in the design of bioconjugation strategies. For applications demanding the utmost speed and efficiency, particularly in complex biological environments or with low reactant concentrations, the TCO-tetrazine ligation is the superior choice due to its unparalleled reaction kinetics. However, for many in vitro applications where longer reaction times are permissible and the slightly slower kinetics are not a limiting factor, the DBCO-azide reaction offers a robust and reliable alternative. Both linkers provide the foundation for powerful bioorthogonal conjugation strategies, and a thorough understanding of their respective characteristics is essential for the successful development of novel bioconjugates.
References
Beyond the Thioether: A Comparative Guide to Maleimide Alternatives for Thiol Conjugation
For researchers, scientists, and drug development professionals seeking robust and stable bioconjugates, moving beyond traditional maleimide chemistry is becoming increasingly critical. While the thiol-maleimide reaction is well-established for its rapid kinetics and selectivity, the resulting thioether linkage is susceptible to retro-Michael reactions, leading to conjugate instability and potential off-target effects. This guide provides a comprehensive comparison of leading alternatives to maleimide chemistry, offering superior stability and comparable efficiency for thiol-specific conjugation.
This guide delves into the performance of several next-generation thiol conjugation reagents, presenting a comparative analysis of their reaction kinetics, conjugate stability, and optimal reaction conditions. Detailed experimental protocols for key methods are provided to facilitate their implementation in the laboratory.
The Instability of the Maleimide-Thioether Bond: A Core Challenge
The primary drawback of conventional maleimide chemistry lies in the reversibility of the Michael addition reaction. In a biological milieu rich in thiols like glutathione, the succinimide ring of the maleimide-thiol adduct can reopen, leading to the dissociation of the conjugate. This "thiol exchange" can result in the transfer of the payload to other molecules, compromising the efficacy and safety of the bioconjugate.[1]
Recent advancements in bioconjugation have yielded a new generation of reagents that form more stable linkages with thiols, addressing the inherent instability of the maleimide-thioether bond. These alternatives offer researchers a toolkit of options to create more robust and reliable bioconjugates for a wide range of applications, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins.
Comparative Analysis of Thiol Conjugation Chemistries
The following sections provide a detailed comparison of key performance parameters for maleimide chemistry and its leading alternatives.
Quantitative Comparison of Reaction Kinetics and Conjugate Stability
The choice of conjugation chemistry is often a trade-off between reaction speed and the stability of the resulting bond. The table below summarizes the second-order rate constants for various thiol conjugation reactions and provides a qualitative assessment of their conjugate stability.
| Conjugation Chemistry | Reagent Example | Second-Order Rate Constant (M⁻¹s⁻¹) | Conjugate Stability | Key Features |
| Maleimide | N-ethylmaleimide (NEM) | ~10² - 10³[2] | Moderate to Low | Fast reaction, but susceptible to retro-Michael reaction and thiol exchange.[1] |
| Julia-Kocienski-like | Methylsulfonyl Phenyloxadiazole | ~10²[3] | High | Forms a very stable C-C bond, resistant to thiol exchange.[4] |
| Modified Maleimides | Dibromomaleimide | Rapid (comparable to maleimides) | High (after hydrolysis) | Allows for dual functionalization and forms a stable, re-bridged disulfide. |
| Vinyl Sulfone | Divinyl Sulfone | ~1 - 10 | High | Forms a stable thioether bond, less prone to retro-Michael reaction than maleimides. |
| Haloacetyl | Iodoacetamide | ~0.6 | High | Forms a stable thioether bond via SN2 reaction. |
| Pyridyl Disulfide | Pyridine-2-yl Disulfide | pH-dependent | Reversible (disulfide bond) | Forms a disulfide bond that can be cleaved by reducing agents. |
Reaction Conditions
The optimal reaction conditions vary for each chemistry. The following table provides a general overview of the typical pH, temperature, and reaction times.
| Conjugation Chemistry | Typical pH | Temperature (°C) | Typical Reaction Time |
| Maleimide | 6.5 - 7.5 | 4 - 25 | 1 - 4 hours |
| Julia-Kocienski-like | 7.0 - 8.0 | 25 - 37 | 1 - 2 hours |
| Modified Maleimides | 7.0 - 8.0 | 4 - 25 | < 1 hour (conjugation), >2 hours (hydrolysis) |
| Vinyl Sulfone | 7.5 - 9.0 | 25 - 37 | 2 - 24 hours |
| Haloacetyl | 7.5 - 8.5 | 25 | 2 - 12 hours |
| Pyridyl Disulfide | 7.0 - 8.0 | 25 | 1 - 2 hours |
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To further elucidate the differences between these conjugation methods, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.
Caption: Reaction mechanism of maleimide conjugation with a thiol.
Caption: Reaction mechanisms of stable thiol conjugation alternatives.
Caption: General experimental workflow for thiol conjugation.
Experimental Protocols
The following are generalized protocols for several key alternative thiol conjugation methods. It is recommended to optimize the specific conditions for each protein and reagent combination.
Protocol 1: Conjugation with Methylsulfonyl Phenyloxadiazole (Julia-Kocienski-like)
This protocol describes the conjugation of a protein with a methylsulfonyl phenyloxadiazole-based reagent.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
Methylsulfonyl phenyloxadiazole reagent (e.g., 10 mM stock in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (optional, e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
If necessary, reduce disulfide bonds in the protein solution by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Perform a buffer exchange to remove the reducing agent and replace it with the reaction buffer.
-
Add the methylsulfonyl phenyloxadiazole reagent to the protein solution at a 5- to 20-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at 37°C with gentle agitation.
-
(Optional) Quench the reaction by adding a 50-fold molar excess of a quenching reagent and incubating for 15 minutes.
-
Purify the protein conjugate using a desalting column or dialysis to remove excess reagent and byproducts.
-
Characterize the conjugate to determine the degree of labeling.
Protocol 2: Conjugation with a Vinyl Sulfone Reagent
This protocol provides a general procedure for labeling proteins with a vinyl sulfone-functionalized molecule.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., phosphate buffer, pH 8.0)
-
Vinyl sulfone reagent (e.g., 10 mM stock in DMSO or DMF)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Ensure the protein is in a reduced state and in the appropriate reaction buffer.
-
Add a 10- to 50-fold molar excess of the vinyl sulfone reagent to the protein solution.
-
Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle stirring. Monitor the reaction progress if possible.
-
Purify the labeled protein from unreacted label and byproducts using an appropriate method such as size-exclusion chromatography.
-
Characterize the final conjugate to determine the degree of labeling.
Protocol 3: Reversible Conjugation with a Pyridyl Disulfide Reagent
This protocol outlines the two-step process of modifying a protein with a pyridyl disulfide reagent followed by conjugation to a thiol-containing molecule.
Materials:
-
Protein to be modified (with accessible primary amines if using an NHS-ester-pyridyl disulfide crosslinker)
-
Thiol-containing molecule for conjugation
-
Pyridyl disulfide crosslinker (e.g., SPDP)
-
Conjugation buffer (e.g., PBS, pH 7.2)
-
Thiol-disulfide exchange buffer (e.g., PBS, pH 7.5)
-
Reducing agent (for cleaving the disulfide bond, e.g., DTT)
-
Purification columns (e.g., desalting columns)
Procedure:
-
Activation of the Protein:
-
Dissolve the protein in the conjugation buffer.
-
Add a 10- to 20-fold molar excess of the pyridyl disulfide crosslinker (e.g., SPDP) to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess crosslinker using a desalting column.
-
-
Conjugation with Thiol-Molecule:
-
Add the thiol-containing molecule to the activated protein solution.
-
Incubate for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purify the final conjugate using an appropriate method to remove the pyridine-2-thione byproduct and any unreacted molecules.
-
-
(Optional) Cleavage of the Disulfide Bond:
-
To cleave the disulfide bond and release the conjugated molecule, incubate the conjugate with a reducing agent such as DTT (e.g., 50 mM) for 30 minutes at room temperature.
-
Protocol 4: Conjugation with a Haloacetyl Reagent
This protocol provides a general method for labeling proteins with an iodoacetyl or bromoacetyl functional group.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., phosphate buffer, pH 8.3)
-
Haloacetyl reagent (e.g., 10 mM stock in anhydrous DMSO or DMF)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.3)
-
Purification system
Procedure:
-
Prepare the protein in the reaction buffer. If necessary, reduce disulfide bonds with TCEP.
-
Add a slight molar excess (e.g., 1.1- to 5-fold) of the haloacetyl reagent over the number of sulfhydryl groups to the protein solution. Using a large excess can lead to non-specific labeling.
-
Incubate the reaction at room temperature. The optimal incubation time should be determined empirically but is typically longer than for maleimide reactions.
-
Purify the labeled protein to remove unreacted reagent and byproducts.
-
Characterize the conjugate to determine the degree of labeling.
Conclusion
The field of bioconjugation has evolved beyond its reliance on traditional maleimide chemistry. The alternatives presented in this guide offer researchers a range of options to create highly stable and specific thiol conjugates. By understanding the comparative performance, reaction mechanisms, and experimental protocols of these next-generation reagents, scientists and drug developers can select the optimal chemistry for their specific application, leading to the development of more robust and effective bioconjugates. The move towards more stable linkages is a critical step in advancing the fields of targeted therapeutics, diagnostics, and fundamental biological research.
References
A Head-to-Head Battle of Bioorthogonal Reactions: Comparing the Kinetics of TCO-Tetrazine and SPAAC Click Chemistry
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation techniques, the choice of "click chemistry" can be pivotal. The ideal reaction must be rapid, specific, and biocompatible. This guide provides an objective comparison of the reaction kinetics of two prominent click chemistries: the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Supported by experimental data, this comparison aims to empower informed decisions for your specific research applications.
The efficacy of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂), which reflects how quickly reactants are consumed to form a product. The following sections will delve into a quantitative comparison of these rate constants and provide detailed experimental protocols for their determination.
Quantitative Comparison of Reaction Kinetics
The TCO-tetrazine ligation consistently exhibits significantly faster reaction kinetics compared to SPAAC.[1][2][3] This exceptional speed is a key advantage for applications requiring rapid conjugation, especially in dynamic biological systems or when using low concentrations of reactants.[4][5]
| Feature | TCO-Tetrazine Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000 | ~10⁻³ - 1 |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | Aqueous media, room temperature, catalyst-free |
| Primary Byproduct | Nitrogen gas (N₂) | None |
| Stability of Reactants | TCO can isomerize; tetrazine stability varies with structure | Cyclooctynes can be unstable; azides are generally stable |
Reaction Mechanisms
The underlying mechanisms of these two reactions are fundamentally different, which accounts for their distinct kinetic profiles.
The TCO-tetrazine reaction is an inverse-electron-demand Diels-Alder (IEDDA) reaction. It proceeds through a [4+2] cycloaddition to form an unstable dihydropyridazine intermediate, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas, driving the reaction to completion.
SPAAC is a 1,3-dipolar cycloaddition between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO). The reaction is driven by the release of ring strain in the cyclooctyne, forming a stable triazole linkage without the need for a catalyst.
Experimental Protocols for Measuring Reaction Kinetics
Accurate determination of reaction kinetics is crucial for comparing and selecting the appropriate bioorthogonal reaction. The following are general protocols for two common methods: UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: General Procedure for Monitoring Reaction Kinetics by UV-Vis Spectrophotometry
This technique is particularly well-suited for the TCO-tetrazine ligation, as tetrazines have a characteristic visible absorbance that disappears upon reaction.
Objective: To determine the second-order rate constant (k₂) of a click chemistry reaction by monitoring the change in absorbance over time.
Materials:
-
Tetrazine derivative
-
TCO derivative (or strained alkyne for SPAAC if there is a suitable chromophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO (or strained alkyne) in a suitable solvent (e.g., DMSO).
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the chromophoric reactant (e.g., tetrazine) at its λmax (typically 510-550 nm for tetrazines) in the reaction buffer.
-
Initiate the Reaction: In a cuvette, add the reaction buffer and the non-chromophoric reactant (e.g., TCO) at a concentration in large excess (at least 10-fold) of the chromophoric reactant to ensure pseudo-first-order kinetics.
-
Start Measurement: Begin recording the absorbance at the λmax of the chromophoric reactant.
-
Add Second Reactant: Add the chromophoric reactant (e.g., tetrazine) to the cuvette, ensure rapid mixing, and continue recording the absorbance over time until the reaction is complete.
-
Kinetic Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the reactant in excess.
-
Protocol 2: General Procedure for Monitoring Reaction Kinetics by NMR Spectroscopy
NMR spectroscopy can be used to monitor the kinetics of reactions by integrating the signals of reactant and product protons over time. This method is useful when there is no significant change in the UV-Vis spectrum upon reaction.
Objective: To determine the second-order rate constant (k₂) by monitoring the change in concentration of reactants and products over time using NMR.
Materials:
-
Azide derivative
-
Strained alkyne derivative (e.g., DBCO)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the azide and the internal standard in the deuterated solvent.
-
Acquire Initial Spectrum: Record a ¹H NMR spectrum to determine the initial concentrations of the reactants by comparing their peak integrations to the internal standard.
-
Initiate the Reaction: Add a known concentration of the strained alkyne to the NMR tube.
-
Monitor Reaction Progress: Acquire a series of ¹H NMR spectra at specific time intervals.
-
Data Analysis:
-
In each spectrum, determine the concentration of one of the reactants by integrating a characteristic peak and comparing it to the internal standard.
-
Plot the reciprocal of the reactant concentration (1/[Reactant]) versus time.
-
For a second-order reaction with a 1:1 stoichiometry, this plot should be linear, and the slope will be equal to the second-order rate constant (k₂).
-
Conclusion
For researchers seeking a bioorthogonal reaction with exceptional speed, the TCO-tetrazine ligation stands out as the premier choice. Its advantages over SPAAC, particularly for in vivo and live-cell applications where reaction times are critical, are substantial. The ability to perform rapid and clean conjugations at low concentrations without the need for a catalyst has solidified its position as an invaluable tool in chemical biology, drug development, and molecular imaging. However, the choice between these two powerful chemistries will ultimately depend on the specific requirements of the application, including the stability of the reactants and the desired reaction timeline.
References
Specificity of TCO-Tetrazine Ligation: A Comparative Guide
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a premier bioorthogonal ligation tool, prized for its exceptional speed and specificity in complex biological environments.[1][2] This guide provides a comparative analysis of TCO-tetrazine ligation specificity, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
The TCO-tetrazine ligation proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, driving the reaction to completion.[3] This clean and rapid conjugation has found widespread application in fields ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[1][2]
Quantitative Comparison of Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂). The TCO-tetrazine ligation exhibits rate constants that are orders of magnitude higher than many other bioorthogonal reactions, highlighting its superior efficiency, especially at the low concentrations typical in biological systems.
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000 | 10 - 10⁴ | ~1 |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature | Requires copper catalyst, ligands | Aqueous media, room temperature |
| Specificity & Bioorthogonality | High: TCO and tetrazine moieties are highly specific for each other and do not react with native biological functional groups. | Good, but potential for off-target effects from copper catalyst. | Good, but generally slower kinetics can be a limitation. |
Factors Influencing TCO-Tetrazine Ligation Kinetics
The reaction kinetics of the TCO-tetrazine ligation are tunable and depend on the electronic properties of both the TCO and tetrazine derivatives. Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO accelerate the reaction. The inherent ring strain of the TCO also plays a critical role in its reactivity.
Visualizing the Reaction and Workflow
To better understand the TCO-tetrazine ligation, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for bioconjugation.
Experimental Protocols
Protocol 1: Protein-Protein Conjugation
This protocol outlines the general steps for conjugating two proteins using TCO-tetrazine chemistry.
Materials:
-
Protein A
-
Protein B
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
Procedure:
-
Protein A Activation with TCO-NHS Ester:
-
Dissolve 100 µg of Protein A in PBS.
-
Add 5 µL of 1 M NaHCO₃.
-
Add a molar excess of TCO-PEG-NHS ester (e.g., 20 nmol).
-
Incubate at room temperature for 60 minutes.
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column.
-
-
Protein B Activation with Tetrazine-NHS Ester:
-
Dissolve 100 µg of Protein B in PBS.
-
Add 5 µL of 1 M NaHCO₃.
-
Add a molar excess of methyl-tetrazine-PEG-NHS ester (e.g., 20 nmol).
-
Incubate at room temperature for 60 minutes.
-
Remove excess, unreacted tetrazine-NHS ester using a spin desalting column.
-
-
TCO-Tetrazine Ligation:
-
Mix the TCO-activated Protein A and tetrazine-activated Protein B in a 1:1 molar ratio.
-
Incubate the mixture for 1-2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.
-
-
Analysis and Purification:
-
The reaction progress can be monitored by observing the disappearance of the tetrazine's characteristic pink color and its absorbance peak between 510 and 550 nm.
-
The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.
-
Protocol 2: Determination of Reaction Kinetics via Stopped-Flow Spectrophotometry
This protocol describes how to determine the second-order rate constant (k₂) of a TCO-tetrazine reaction by monitoring the disappearance of the tetrazine absorbance.
Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the TCO-functionalized molecule in the reaction buffer.
-
Prepare a solution of the tetrazine-functionalized molecule in the same buffer. To ensure pseudo-first-order conditions, the concentration of the TCO derivative should be in large excess (at least 10-fold) compared to the tetrazine derivative.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically around 520-540 nm).
-
Equilibrate the instrument and solutions to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Data Acquisition:
-
Rapidly mix equal volumes of the TCO and tetrazine solutions in the stopped-flow instrument.
-
Record the decrease in absorbance over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (the TCO derivative).
-
Conclusion
The TCO-tetrazine ligation stands out as a superior bioorthogonal reaction due to its exceptional speed, specificity, and biocompatibility. Its catalyst-free nature and ability to proceed rapidly at low concentrations in complex biological media make it an invaluable tool for a wide range of applications, from in vitro bioconjugation to in vivo pre-targeting for imaging and therapeutic delivery. The provided protocols offer a starting point for researchers to harness the power of this remarkable click chemistry reaction.
References
Stability Showdown: Maleimide vs. Other Thiol-Reactive Groups in Bioconjugation
A comprehensive guide for researchers and drug development professionals on the comparative stability of common thiol-reactive chemistries, supported by experimental data and detailed protocols.
The selective modification of thiol groups, predominantly from cysteine residues in proteins, is a cornerstone of modern bioconjugation. This technique is pivotal in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. The choice of the thiol-reactive group is critical, as it directly impacts the stability of the resulting conjugate and, consequently, its efficacy and safety. Maleimide is a widely used thiol-reactive moiety, but its stability has been a subject of considerable discussion. This guide provides an in-depth comparison of the stability of maleimide-based conjugates against those formed with other common thiol-reactive groups, including iodoacetamides, vinyl sulfones, and pyridyl disulfides.
Executive Summary
Maleimides react rapidly and specifically with thiols at physiological pH to form a thioether bond. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation and payload migration, particularly in the presence of other thiols like glutathione.[1][2][3] Strategies to mitigate this instability include hydrolysis of the succinimide ring post-conjugation, which forms a stable succinamic acid thioether.[4][5]
In contrast, iodoacetamides form highly stable thioether bonds through an SN2 reaction, but generally exhibit slower reaction kinetics and potentially lower specificity compared to maleimides. Vinyl sulfones also form stable thioether linkages and offer good stability, particularly in aqueous and alkaline conditions, though their reaction rates are typically slower than maleimides. Pyridyl disulfides react with thiols via a disulfide exchange mechanism, forming a new disulfide bond. This linkage is intentionally designed to be reversible in a reducing environment, a feature exploited in drug delivery systems.
Quantitative Stability Comparison
The stability of the conjugate formed between a thiol-reactive group and a cysteine residue is often quantified by its half-life (t½) under specific conditions. The following table summarizes available quantitative data on the stability of different thiol-maleimide adducts and their comparison with other linkages.
| Thiol-Reactive Group | Conjugate Type | Condition | Half-life (t½) | Reference |
| N-ethylmaleimide (NEM) | NEM-4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 20 - 80 hours | |
| N-ethylmaleimide (NEM) | NEM-N-acetylcysteine | Incubated with glutathione | 20 - 80 hours | |
| N-phenyl maleimide (NPM) | NPM-MPA | Incubated with glutathione | 3.1 hours | |
| N-aminoethyl maleimide (NAEM) | NAEM-MPA | Incubated with glutathione | 18 hours | |
| N-alkyl maleimide | SITE (succinimidyl thioether) | pH 7.4, 37 °C | > 1 week (for hydrolysis) | |
| N-aminoethyl maleimide | SITE (succinimidyl thioether) | pH 7.4, 37 °C | ~0.4 hours (for hydrolysis) | |
| Disulfide Bond | Immunotoxin-antibody conjugate | in vivo blood circulation | as little as 4 hours |
Reaction Mechanisms and Stability Pathways
The stability of a thiol conjugate is intrinsically linked to its formation chemistry and the potential degradation pathways it can undergo.
Caption: Reaction mechanisms of common thiol-reactive groups.
Detailed Experimental Protocols
Accurate assessment of conjugate stability is crucial for selecting the appropriate thiol-reactive chemistry. Below are generalized protocols for evaluating stability.
Protocol 1: Plasma Stability Assay
This assay simulates the physiological environment to assess the stability of a protein conjugate in plasma.
Objective: To determine the stability of a protein conjugate in plasma by monitoring the release of the conjugated payload over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Protein conjugate
-
Human (or other species) plasma, anticoagulated
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the protein conjugate into the plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
-
Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to 3 volumes of cold quenching solution to precipitate plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS method to quantify the amount of free payload released.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time.
-
Calculate the half-life (t½) of the conjugate if significant degradation is observed.
-
Caption: Workflow for a plasma stability assay.
Protocol 2: Thiol Exchange Stability Assay
This assay specifically evaluates the susceptibility of a maleimide-thiol conjugate to deconjugation in the presence of a competing thiol.
Objective: To assess the stability of a maleimide-cysteine conjugate against thiol-mediated retro-Michael reaction and exchange.
Materials:
-
Maleimide-conjugated molecule
-
High concentration of a competing thiol (e.g., 10 mM Glutathione)
-
Reaction Buffer: Phosphate buffer, pH 7.4
-
HPLC system
Procedure:
-
Reaction Setup:
-
Dissolve the maleimide conjugate in the reaction buffer.
-
Add a high concentration of the competing thiol (e.g., glutathione).
-
-
Time-course Analysis:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
At various time points, withdraw an aliquot of the reaction mixture.
-
-
HPLC Analysis:
-
Analyze the aliquots by reverse-phase HPLC to separate and quantify the intact conjugate, the deconjugated maleimide, and the new thiol adduct.
-
-
Data Analysis:
-
Plot the percentage of the intact conjugate remaining over time.
-
Determine the rate of deconjugation and the half-life of the conjugate under these conditions.
-
Caption: Workflow for a thiol exchange stability assay.
Concluding Remarks
The selection of a thiol-reactive group is a critical decision in the design of bioconjugates. While maleimides offer rapid and specific conjugation, the stability of the resulting thioether bond must be carefully considered, especially for applications requiring long-term stability in a reducing in vivo environment. Hydrolysis of the maleimide ring post-conjugation is a viable strategy to enhance stability.
Iodoacetamides and vinyl sulfones provide more stable linkages, though often at the cost of slower reaction rates. Pyridyl disulfides are the reagents of choice when a cleavable linkage is desired for controlled release applications. Ultimately, the optimal choice depends on the specific requirements of the application, balancing the need for reaction efficiency with the desired stability profile of the final conjugate. Researchers should perform rigorous stability studies, such as those outlined in this guide, to validate their choice of conjugation chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Stability: A Comparative Guide to TCO-Linked Conjugates
For researchers, scientists, and drug development professionals, ensuring the in vivo stability of bioconjugates is a critical hurdle in the development of effective and safe targeted therapeutics. The choice of conjugation chemistry plays a pivotal role in this endeavor. This guide provides an objective comparison of the in vivo stability of trans-cyclooctene (TCO)-linked conjugates against a common alternative, maleimide-based conjugates, supported by experimental data and detailed methodologies.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO and a tetrazine partner has emerged as a powerful tool for bioconjugation due to its exceptional speed and bioorthogonality.[1] However, the stability of the resulting conjugate in a complex biological environment is a key determinant of its ultimate success. This guide will delve into the factors governing the in-vivo fate of TCO-linked conjugates and provide a comparative analysis with traditional maleimide-based conjugation strategies.
At a Glance: Stability Comparison of TCO vs. Maleimide Linkages
The stability of a bioconjugate is paramount for its therapeutic efficacy and safety profile. Premature cleavage of the linker can lead to off-target toxicity and a reduced therapeutic window. The following table summarizes key stability characteristics of TCO-tetrazine and maleimide-thiol linkages.
| Linker Chemistry | Primary In Vivo Instability Concern | Reported In Vivo Half-life/Stability | Key Considerations |
| TCO-Tetrazine | Isomerization of trans-cyclooctene (TCO) to the non-reactive cis-cyclooctene (CCO) isomer.[2][3] | An improved TCO-linked antibody construct demonstrated an in vivo half-life of 6.2 days, compared to 2.6 days for a previous version.[2] | Stability can be influenced by interactions with copper-containing proteins and high thiol concentrations.[4] Structural modifications to the TCO ring can enhance stability. |
| Maleimide-Thiol | Retro-Michael reaction leading to thiol exchange with endogenous thiols like albumin and glutathione. | Maleimide-based ADCs can lose up to half of their payload during in vitro incubation in rat serum. The half-life of the thiosuccinimide bond can range from a day to several weeks depending on the local environment. | Linkage stability is a known challenge, leading to potential off-target toxicity. Next-generation maleimides and hydrolysis of the succinimide ring have been developed to improve stability. |
Note: The provided stability data is collated from different studies and should be interpreted within the context of the specific molecules and experimental conditions used in those studies.
Mechanisms of Instability: A Closer Look
The in vivo stability of TCO and maleimide conjugates is dictated by distinct chemical pathways that can lead to the premature release of the conjugated payload.
TCO-Linked Conjugates: The Isomerization Challenge
The primary route of inactivation for TCO-linked conjugates is the isomerization of the strained trans-cyclooctene to its more stable but unreactive cis-cyclooctene isomer. This process abrogates the ability of the TCO to react with its tetrazine partner in pre-targeting applications or can lead to altered pharmacokinetic properties of the conjugate itself. This isomerization can be catalyzed by various factors present in biological systems.
Figure 1. Inactivation pathway of TCO-linked conjugates.
Maleimide-Linked Conjugates: The Retro-Michael Reaction
Maleimide-based conjugates are susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols such as glutathione and albumin. This reaction leads to the cleavage of the thioether bond, releasing the payload from the targeting molecule. The released maleimide-payload can then react with other biological nucleophiles, leading to off-target effects.
Figure 2. Instability pathway of maleimide-linked conjugates.
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of in vivo stability is crucial for the selection and optimization of conjugation chemistry. The following are standard experimental protocols used to evaluate the stability of bioconjugates.
In Vitro Plasma/Whole Blood Stability Assay
This assay provides an initial assessment of conjugate stability in a physiologically relevant matrix. Whole blood assays are often considered more predictive of in vivo outcomes than plasma assays.
Materials:
-
Test conjugate (TCO-linked or alternative)
-
Freshly collected plasma or whole blood from the relevant species (e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., LC-MS, ELISA)
Procedure:
-
Incubate the test conjugate in plasma or whole blood at a predetermined concentration at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Process the samples to remove proteins and other interfering substances. For whole blood, this may involve cell lysis and centrifugation.
-
Analyze the samples using a validated analytical method to quantify the amount of intact conjugate remaining over time.
-
Calculate the half-life of the conjugate in the biological matrix.
Pharmacokinetic (PK) Study in Animal Models
In vivo pharmacokinetic studies provide the most definitive assessment of a conjugate's stability and overall disposition in a living organism.
Materials:
-
Test conjugate
-
Appropriate animal model (e.g., mice, rats)
-
Dosing vehicle
-
Blood collection supplies (e.g., capillary tubes, syringes)
-
Anticoagulant (e.g., EDTA, heparin)
-
Centrifuge
-
Analytical method for quantification (e.g., LC-MS, ELISA)
Procedure:
-
Administer a single dose of the test conjugate to a cohort of animals via the intended route of administration (e.g., intravenous).
-
Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1, 4, 8, 24, 48, 72, 96 hours) post-administration.
-
Process the blood samples to obtain plasma or serum.
-
Analyze the plasma or serum samples to determine the concentration of the intact conjugate and potentially key metabolites or the deconjugated payload.
-
Plot the concentration-time data and perform pharmacokinetic analysis to determine parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Figure 3. General workflow for assessing conjugate stability.
Conclusion
The in vivo stability of a bioconjugate is a critical attribute that profoundly influences its therapeutic potential. While TCO-tetrazine ligation offers significant advantages in terms of reaction kinetics and bioorthogonality, a thorough understanding and evaluation of the potential for in vivo isomerization of the TCO moiety are essential. Maleimide-based conjugation, a more established method, presents its own stability challenges, primarily the retro-Michael reaction, which has prompted the development of more stable next-generation alternatives.
The choice of conjugation chemistry should be guided by the specific application, the nature of the biomolecule and payload, and a comprehensive assessment of in vivo stability using robust experimental protocols. By carefully considering these factors, researchers can design and develop more effective and safer targeted therapies.
References
- 1. d-nb.info [d-nb.info]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Polyethylene Glycol (PEG) Spacer Lengths in Bioconjugation
The selection of a linker is a critical determinant of the efficacy and safety of bioconjugates, particularly for antibody-drug conjugates (ADCs), peptides, and nanocarriers. Incorporating polyethylene glycol (PEG) spacers of varying lengths into these linkers offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of the final conjugate. The length of the PEG chain can profoundly influence a bioconjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index.[1] This guide provides an objective comparison of different length PEG spacers, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation bioconjugates.
Core Advantages of PEG Spacer Integration
The inclusion of a PEG spacer within a linker architecture addresses several key challenges in bioconjugate development, primarily by mitigating the hydrophobicity of cytotoxic payloads or other conjugated molecules.[2][3] This leads to a cascade of beneficial effects on the conjugate's properties:
-
Enhanced Solubility and Stability: Many potent therapeutic payloads are inherently hydrophobic, which can lead to aggregation, compromising manufacturing, reducing stability, and accelerating clearance from circulation.[2][3] Hydrophilic PEG linkers act as solubilizing agents, effectively shielding the hydrophobic drug and preventing aggregation.
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of the conjugate, which reduces renal clearance and can prolong circulation half-life. This leads to slower plasma clearance and increased overall drug exposure (Area Under the Curve, AUC), allowing more time for the therapeutic agent to reach its target.
-
Reduced Immunogenicity: The flexible PEG chain can mask potential immunogenic epitopes on the surface of the bioconjugate, reducing the risk of an immune response.
-
Modulated Binding Affinity: The length of the PEG spacer can influence the interaction between the targeting moiety (e.g., an antibody) and its receptor. While longer chains can sometimes cause steric hindrance, an appropriately chosen spacer can provide the necessary distance to avoid interference from the carrier, thereby improving binding affinity.
Quantitative Data Comparison
The optimal PEG spacer length is often a balance between enhancing pharmacokinetics and maintaining potent biological activity. The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators.
Table 1: Influence of PEG Spacer Length on ADC Pharmacokinetics
A study optimizing a glucuronide-MMAE linker demonstrated a direct relationship between PEG spacer length and an ADC's pharmacokinetic profile. As the PEG chain length increased, the ADC's clearance slowed, and its exposure (AUC) increased, with the effect plateauing around 8 PEG units.
| ADC Linker | PEG Units | Clearance (mL/day/kg) | Exposure (AUC, µg*day/mL) |
| IgG Control | N/A | 5.3 | 330 |
| ADC with PEG2 | 2 | 12,000 | 100 |
| ADC with PEG4 | 4 | 5,600 | 160 |
| ADC with PEG8 | 8 | 3,500 | 280 |
| ADC with PEG12 | 12 | 3,500 | 280 |
| ADC with PEG24 | 24 | 3,300 | 290 |
| (Data synthesized from a study on PEGylated glucuronide-MMAE linkers) |
Table 2: Influence of PEG Spacer Length on Binding Affinity
A study comparing the binding affinity of an aptamer-amphiphile with different spacer arms provides a clear quantitative comparison of how PEG spacers can improve binding affinity compared to no spacer or hydrophobic alkyl spacers. A lower dissociation constant (Kd) indicates stronger binding.
| Spacer Type | Spacer Composition | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| (Data adapted from a study on aptamer-amphiphiles) |
Table 3: Influence of PEG Spacer Length on Serum Stability of a Peptide Conjugate
In a study of bombesin-based radiolabeled antagonists, there was a tendency of increased serum stability with increasing spacer length, which seemed to reverse with the longest PEG12 analog.
| Conjugate | PEG Units | Serum Half-Life (T1/2) in hours |
| PEG2 analog | 2 | 246 ± 4 |
| PEG4 analog | 4 | 407 |
| PEG6 analog | 6 | 584 ± 20 |
| PEG12 analog | 12 | 407 |
| (Data from a study on statine-based bombesin antagonists) |
Visualizing Workflows and Concepts
Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to depict key concepts related to PEG spacer analysis.
Caption: Experimental workflow for comparative analysis of ADCs with different PEG spacer lengths.
Caption: Influence of increasing PEG spacer length on bioconjugate properties and outcomes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments cited in the comparison of different length PEG spacers.
Pharmacokinetics Study Protocol
This protocol is a summarized representation for evaluating the pharmacokinetic profile of ADCs with varying PEG spacer lengths in a rodent model.
-
Subjects: Sprague-Dawley rats.
-
Test Articles: A series of ADCs constructed with a non-binding IgG and linkers containing PEG spacers of varying lengths (e.g., PEG2, PEG4, PEG8, PEG12, PEG24). The drug-to-antibody ratio (DAR) should be consistent across all test articles.
-
Administration: A single intravenous (IV) dose (e.g., 3 mg/kg) is administered to each group of subjects.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 168 hours) post-administration.
-
Analysis: The concentration of the circulating total antibody or ADC in plasma/serum samples is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), terminal half-life (t1/2), and area under the concentration-time curve (AUC), are calculated using non-compartmental analysis software.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a bioconjugate, such as an ADC, in plasma to assess premature drug release.
-
Materials: Test bioconjugate, human or mouse plasma, phosphate-buffered saline (PBS), quenching solution (e.g., acetonitrile with an internal standard).
-
Procedure:
-
Incubate the bioconjugate in the selected plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma sample.
-
Immediately quench the reaction in the aliquots to stop enzymatic activity and precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using an appropriate method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of intact bioconjugate or released payload.
-
-
Data Analysis: Stability is reported as the percentage of intact bioconjugate remaining over time. A half-life (t1/2) in plasma can also be calculated.
General Protein PEGylation Protocol
This protocol describes a general procedure for conjugating a PEG-NHS ester to a protein.
-
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Ensure the buffer is free of primary amines like Tris.
-
NHS-activated PEG of varying lengths (e.g., PEG4, PEG8, PEG12) dissolved in anhydrous DMSO to a stock concentration (e.g., 10 mg/mL).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification tools such as desalting columns or dialysis cassettes.
-
-
Procedure:
-
Antibody Preparation: Prepare the protein solution to a known concentration (e.g., 2-5 mg/mL) in the reaction buffer.
-
Conjugation: Add a calculated molar excess of the dissolved PEG-NHS ester to the protein solution. The optimal molar ratio must be determined empirically.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or 4°C, with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS esters.
-
Purification: Remove excess, unreacted PEG reagent and reaction byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Characterization: Characterize the purified PEGylated protein to determine the degree of PEGylation, purity, and concentration using methods like HPLC, SDS-PAGE, and UV-Vis spectroscopy.
-
Conclusion
The length of a PEG spacer is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may favor stability in some contexts, longer linkers generally enhance pharmacokinetic properties, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist due to steric hindrance. The optimal PEG linker length is highly specific to the antibody or protein, the payload, and the biological target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.
References
Revolutionizing Bioconjugation: A Comparative Guide to TCO-PEG-Maleimide Linkers
In the landscape of targeted therapeutics and advanced biomaterials, the role of chemical linkers is paramount. The TCO-PEG-Maleimide linker, a heterobifunctional molecule, has emerged as a powerful tool for researchers in drug development and materials science. This guide provides a comprehensive review of its applications, offering a comparative analysis of its performance based on experimental data.
The TCO-PEG-Maleimide linker integrates three key components: a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a maleimide group. This structure allows for a two-step conjugation strategy. The maleimide group reacts specifically with thiol groups found in cysteine residues of proteins, while the TCO group engages in a rapid and highly selective bioorthogonal "click" reaction with a tetrazine-modified molecule.[1][2][3] The PEG spacer enhances solubility and reduces steric hindrance, which is crucial for maintaining the biological activity of the conjugated molecules.[4][5]
Performance and Stability
The standout feature of the TCO-tetrazine ligation is its exceptional speed, with reaction kinetics reported to be the fastest among bioorthogonal reaction pairs (k > 800 M⁻¹s⁻¹). This allows for the rapid conjugation of biomolecules even at low concentrations, with reactions often completing in under an hour. The resulting linkage is a stable dihydropyridazine bond.
However, the stability of both the TCO and maleimide components warrants consideration. The maleimide-thiol linkage can be susceptible to a retro-Michael reaction, potentially leading to deconjugation. The TCO group itself can isomerize to the non-reactive cis-cyclooctene form, particularly in the presence of thiols or over long-term storage.
| Linker Component | Reaction | Key Stability Concerns | Reported Stability Data |
| TCO | Inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazine | Isomerization to non-reactive cis-cyclooctene (CCO) | A TCO-modified antibody showed a 7% loss of reactivity when stored at -20°C for 4 weeks and a 10.5% loss at 4°C. |
| Maleimide | Michael addition with thiol (e.g., cysteine) | Reversibility of the thiol-maleimide bond (retro-Michael reaction) | Less than 70% of a maleimide-PEG conjugate remained intact after 7 days of incubation with glutathione in one study. |
Applications in Antibody-Drug Conjugates (ADCs)
A primary application of TCO-PEG-Maleimide linkers is in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker's role is critical, influencing the ADC's stability, pharmacokinetics, and efficacy.
The use of TCO-PEG-Maleimide in ADCs allows for a modular approach. An antibody can first be modified with the linker via its cysteine residues, and then the TCO-functionalized antibody can be conjugated to a tetrazine-modified drug payload. This bioorthogonal approach provides high conjugation efficiency and allows for precise control over the drug-to-antibody ratio (DAR).
Experimental Protocols
Below are generalized protocols for protein modification using a TCO-PEG-Maleimide linker, based on common methodologies found in the literature.
Protocol 1: Protein Modification with TCO-PEG-Maleimide
This protocol outlines the initial step of attaching the TCO moiety to a protein containing free thiol groups.
Materials:
-
Protein (e.g., antibody) with accessible thiol groups
-
TCO-PEG-Maleimide linker
-
Reaction Buffer: Phosphate buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.5) or another suitable amine-free and thiol-free buffer at pH 6.5-7.5.
-
Anhydrous DMSO or DMF
-
Desalting spin column or dialysis equipment
Procedure:
-
Protein Preparation: Buffer exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL. Ensure that the protein has free (reduced) sulfhydryl groups available for reaction.
-
Linker Preparation: Immediately before use, prepare a 5-20 mM stock solution of the TCO-PEG-Maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-Maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C. The reaction solution may appear cloudy initially due to the low aqueous solubility of the linker but should clarify as the reaction proceeds.
-
Purification: Remove the excess, unreacted linker by desalting the labeled protein using a spin column or by dialysis.
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the second step, where the TCO-modified protein is conjugated to a tetrazine-modified molecule.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-modified molecule (e.g., drug, fluorescent dye)
-
Reaction Buffer (as above)
Procedure:
-
Stoichiometry Calculation: Determine the volume of the tetrazine-labeled molecule solution required to achieve a 1.1- to 5-fold molar excess over the TCO-labeled protein.
-
Ligation Reaction: Mix the calculated volume of the tetrazine-labeled molecule with the desired volume of the TCO-labeled protein in the reaction buffer.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Analysis: The final conjugate can be analyzed and purified using methods such as size-exclusion chromatography (SEC-HPLC).
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for creating and utilizing TCO-PEG-Maleimide conjugates.
Caption: Workflow for ADC synthesis using TCO-PEG7-Maleimide.
Caption: Logical steps for a two-stage bioconjugation reaction.
Alternative Linkers
While TCO-PEG-Maleimide is highly effective, several other linkers are used in bioconjugation, each with its own advantages and disadvantages. The choice of linker is critical and depends on the specific application, the functional groups available, and the desired stability of the final conjugate.
| Linker Type | Chemistry | Advantages | Disadvantages |
| SMCC | NHS ester and Maleimide | Well-characterized and widely used. | Not PEGylated, which may lead to solubility issues. The maleimide linkage can be unstable. |
| DBCO-PEG-NHS Ester | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and NHS ester | Bioorthogonal and forms a stable linkage. | Slower reaction kinetics compared to the TCO-tetrazine reaction. |
References
Safety Operating Guide
Proper Disposal of TCO4-PEG7-Maleimide: A Step-by-Step Guide
For Immediate Reference: In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately. TCO4-PEG7-Maleimide contains a maleimide group, which is classified as acutely toxic and can be fatal if swallowed. It is also known to cause severe skin burns, eye damage, and may trigger an allergic skin reaction.
This document provides detailed procedural guidance for the safe handling and disposal of this compound, a bifunctional linker commonly used in bioconjugation and drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. The maleimide functional group is highly reactive and poses significant health risks.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile. For tasks with a higher risk of splash or direct contact, consider double-gloving.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.
-
Lab Coat: A full-length laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: When handling the solid compound or if there is a risk of aerosolization, use a properly fitted respirator (e.g., N95 or higher) in a well-ventilated area, preferably within a chemical fume hood.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with two glasses of water to drink. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for the maleimide functional group present in this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | Fatal if swallowed |
| Skin Corrosion | Category 1B | Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | Causes severe skin burns and eye damage |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction |
Step-by-Step Disposal Protocol
The primary strategy for the safe disposal of this compound is the deactivation of the reactive maleimide group through a quenching reaction with a thiol-containing compound. This converts the reactive maleimide into a more stable and less hazardous thioether.
Experimental Protocol: Deactivation of Maleimide
This protocol details the method for quenching the reactive maleimide group in this compound waste solutions.
Materials:
-
This compound waste solution
-
β-mercaptoethanol (BME) or dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Designated hazardous chemical waste container, clearly labeled
-
Appropriate PPE (as listed above)
Procedure:
-
Prepare Quenching Solution: In a chemical fume hood, prepare a 100 mM solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.0 and 7.5.[1]
-
Reaction Setup: In a designated and clearly labeled hazardous chemical waste container, add the this compound waste solution.
-
Quenching Reaction: To the waste solution, add the quenching solution to achieve a 10-fold molar excess of the thiol compound relative to the amount of this compound.
-
Incubation: Securely cap the waste container and gently mix the contents. Allow the reaction to proceed for a minimum of 2 hours at room temperature with occasional agitation to ensure the complete reaction of the maleimide group.
Disposal of Different Waste Streams
1. Unused Solid this compound:
-
If the original container is unopened, it should be disposed of as hazardous chemical waste without opening it.
-
If the container has been opened, carefully place the entire container into a larger, sealable, and clearly labeled secondary container.
-
Do not attempt to deactivate the solid powder directly.
2. This compound Solutions (Liquid Waste):
-
All solutions containing this compound must be deactivated using the protocol described above.
-
After the 2-hour incubation period, the deactivated solution is still considered hazardous chemical waste.
-
Collect the deactivated solution in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
3. Contaminated Labware and Debris:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent paper) must be considered hazardous waste.
-
Collect these items in a designated, sealed plastic bag or container.
-
Label the container clearly as "Hazardous Chemical Waste" and specify the contents (e.g., "this compound contaminated debris").
Waste Labeling, Storage, and Final Disposal
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("Deactivated this compound waste" or "this compound contaminated debris"), and the primary hazard(s) (e.g., "Toxic").
-
Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, as per your institution's guidelines.
-
Disposal: Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow local and national regulations for hazardous waste disposal.
Visualized Workflows
The following diagrams illustrate the key chemical transformation and the overall workflow for the proper disposal of this compound.
Caption: Chemical deactivation of this compound with a thiol compound.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
